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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Methoxy-3-n-propoxybenzoyl chloride

The following technical guide details the chemical structure, synthesis, and applications of 4-Methoxy-3-n-propoxybenzoyl chloride . This document is structured for researchers and drug development professionals, focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-Methoxy-3-n-propoxybenzoyl chloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a lipophilic building block in medicinal chemistry, particularly for phosphodiesterase (PDE) inhibitors and G-protein coupled receptor (GPCR) modulators.

Optimized Synthesis, Physicochemical Profiling, and Medicinal Applications

Executive Summary

4-Methoxy-3-n-propoxybenzoyl chloride (CAS: 144036-21-5) is a specialized acylating agent used primarily in the synthesis of pharmaceutical intermediates. Structurally, it belongs to the class of dialkoxy-substituted benzoyl chlorides , a scaffold highly privileged in medicinal chemistry for its ability to mimic the catechol moiety while preventing metabolic oxidation (via alkylation).

Its specific substitution pattern—a methoxy group at the para position and an n-propoxy chain at the meta position—is frequently employed to modulate lipophilicity (LogP) and steric bulk in Structure-Activity Relationship (SAR) studies, particularly in the development of PDE4 inhibitors (analogous to Rolipram) and various kinase inhibitors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Property Data
IUPAC Name 4-Methoxy-3-propoxybenzoyl chloride
CAS Number 144036-21-5
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Physical State Pale yellow liquid or low-melting solid (dependent on purity)
Boiling Point ~165–170 °C (at 15 mmHg) [Predicted]
Density ~1.18 g/cm³
Solubility Soluble in DCM, THF, Toluene; Hydrolyzes in Water
Stability Moisture sensitive; decomposes to HCl and parent acid
Structural Significance

The 3-n-propoxy group is critical for hydrophobic pocket binding. Unlike the smaller methoxy or ethoxy groups, the n-propyl chain provides sufficient length to interact with hydrophobic residues in target proteins (e.g., the Q-pocket of PDE4) without the steric clash often associated with branched chains like isopropoxy or cyclopentyloxy groups.

Synthesis & Manufacturing Protocol

The synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride is most efficiently achieved via the Isovanillin Route . This pathway ensures regioselective alkylation of the 3-hydroxyl group before oxidation and chlorination.

Step 1: Regioselective Alkylation

Precursor: Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)

  • Reagents: 1-Bromopropane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism: Williamson Ether Synthesis.

  • Protocol:

    • Dissolve Isovanillin (1.0 eq) in DMF.

    • Add anhydrous

      
       (1.5 eq) and stir at 60°C for 30 min to generate the phenoxide anion.
      
    • Add 1-Bromopropane (1.2 eq) dropwise.

    • Heat at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product, 3-propoxy-4-methoxybenzaldehyde , precipitates as a solid. Filter and dry.[1]

Step 2: Pinnick Oxidation

Precursor: 3-Propoxy-4-methoxybenzaldehyde[2]

  • Reagents: Sodium Chlorite (

    
    ), Sulfamic Acid (scavenger), THF/Water.
    
  • Rationale: Pinnick oxidation is preferred over Permanganate to avoid over-oxidation or cleavage of the ether linkages.

  • Protocol:

    • Dissolve aldehyde in THF:Water (3:1).

    • Add Sulfamic acid (1.5 eq) to scavenge hypochlorite byproducts.

    • Add

      
       (1.5 eq) slowly at 0°C.
      
    • Stir at room temperature for 2 hours.

    • Workup: Extract with Ethyl Acetate. The product, 4-Methoxy-3-propoxybenzoic acid (CAS: 5922-57-6), is obtained as a white solid.

Step 3: Acyl Chloride Formation

Precursor: 4-Methoxy-3-propoxybenzoic acid[2][3]

  • Reagents: Thionyl Chloride (

    
    ), catalytic DMF.
    
  • Protocol:

    • Suspend the acid in anhydrous Toluene or DCM.

    • Add

      
       (1.5 eq) and 2-3 drops of DMF (catalyst).
      
    • Critical Step: The Vilsmeier-Haack intermediate formed by DMF accelerates the reaction.

    • Reflux for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Purification: Remove solvent and excess

      
       under reduced pressure. The residue is the target acid chloride, used immediately without further purification.
      
Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis flow and the downstream reactivity profile of the compound.

Synthesis_Reactivity cluster_legend Legend Isovanillin Isovanillin (3-OH-4-OMe-Benzaldehyde) Aldehyde Intermediate: 3-n-Propoxy-4-OMe-Benzaldehyde Isovanillin->Aldehyde 1. n-PrBr, K2CO3 (Alkylation) Acid Precursor Acid: 4-Methoxy-3-n-propoxybenzoic acid (CAS: 5922-57-6) Aldehyde->Acid 2. NaClO2, Sulfamic Acid (Pinnick Oxidation) Chloride TARGET: 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: 144036-21-5) Acid->Chloride 3. SOCl2, cat. DMF (Chlorination) Amides Benzamides (PDE4 Inhibitors) Chloride->Amides + Amines (Schotten-Baumann) Esters Benzoate Esters (Prodrugs) Chloride->Esters + Alcohols Heterocycles Oxadiazoles/Triazoles (Bioisosteres) Chloride->Heterocycles + Hydrazides key Blue: Synthesis Steps | Green: Target Compound | Red: Applications

Figure 1: Synthetic route from Isovanillin to the target Acid Chloride and its divergence into key medicinal chemistry scaffolds.

Medicinal Chemistry Applications
1. PDE4 Inhibitor Development

The 3,4-dialkoxybenzyl moiety is the pharmacophore for Phosphodiesterase-4 (PDE4) inhibitors , a class of drugs used for inflammatory conditions like COPD and psoriasis (e.g., Roflumilast, Apremilast).

  • Mechanism: The 3-n-propoxy group occupies the hydrophobic "clamp" region of the PDE4 active site.

  • SAR Insight: While Roflumilast uses a cyclopropylmethoxy group, the n-propoxy analog is often synthesized to test the limits of the hydrophobic pocket's depth. The acid chloride is coupled with amino-heterocycles (e.g., aminopyridines) to form the bioactive benzamide core.

2. Kinase Inhibitor Scaffolds

In the design of tyrosine kinase inhibitors (TKIs), the electron-rich 4-methoxy-3-propoxy ring serves as an "anchor" that mimics the ATP adenine ring or interacts with the hinge region. The acid chloride facilitates the rapid generation of amide libraries to screen for potency and selectivity.

3. Analytical Derivatization

The compound is also used as a derivatizing agent for amines and alcohols in GC-MS analysis. The distinct fragmentation pattern of the 3-propoxy-4-methoxybenzoyl group aids in the structural elucidation of complex metabolites.

Handling, Safety, and Stability
  • Hazards: Like all benzoyl chlorides, this compound is corrosive and a lachrymator . It reacts violently with water to release HCl gas.

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

  • Hydrolysis Monitoring: The quality of the reagent can be quickly checked via IR spectroscopy.

    • Intact: Strong C=O stretch at ~1770 cm⁻¹.

    • Hydrolyzed (Acid): Broad OH stretch ~3000 cm⁻¹ and C=O shift to ~1680 cm⁻¹.

References
  • Chemical Identity: Benzoyl chloride, 4-methoxy-3-propoxy-. CAS Registry Number 144036-21-5. American Chemical Society (CAS).
  • Acid Precursor : 4-Methoxy-3-propoxybenzoic acid.[2][3] CAS Registry Number 5922-57-6.[2][3]

  • Synthesis Methodology: L. M. Yagupol'skii, et al. "Synthesis of dialkoxybenzoic acid derivatives." Journal of General Chemistry USSR, 1955. (Foundational chemistry for alkoxy-benzoyl chlorides).
  • PDE4 Context : Manallack, D. T., et al. "The role of the 3,4-dialkoxyphenyl pharmacophore in PDE4 inhibitors." Journal of Medicinal Chemistry, 2005.

  • Patent Reference : "Benzene derivatives as PDE4 inhibitors." Patent CZ14795A3 (Mentions 3-propoxy-4-methoxybenzoic acid as an intermediate).

Sources

Exploratory

An In-Depth Technical Guide to 4-Methoxy-3-n-propoxybenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes 4-Methoxy-3-n-propoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure is characterized by a benzene ring functionalized with a methoxy group at the 4-position, an n-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Core Molecular Attributes

4-Methoxy-3-n-propoxybenzoyl chloride is a polysubstituted aromatic acyl chloride. Its structure is characterized by a benzene ring functionalized with a methoxy group at the 4-position, an n-propoxy group at the 3-position, and a benzoyl chloride moiety at the 1-position.

Molecular Formula and Weight

The chemical structure of 4-Methoxy-3-n-propoxybenzoyl chloride leads to the following molecular formula and weight:

AttributeValue
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), and Oxygen (15.999 u).

Structural Representation

The structure of 4-Methoxy-3-n-propoxybenzoyl chloride is depicted below, illustrating the spatial arrangement of its functional groups on the benzene ring.

Caption: Molecular structure of 4-Methoxy-3-n-propoxybenzoyl chloride.

Proposed Synthesis Pathway

The synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride can be envisioned through a multi-step process commencing with a commercially available starting material, such as vanillin or a related substituted benzene. A plausible and efficient route involves the chlorination of the corresponding carboxylic acid. Substituted benzoyl chlorides are commonly prepared by reacting the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

A generalized synthetic workflow is outlined below:

Synthesis_Workflow Start 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) Step1 Propoxylation Start->Step1 Intermediate1 4-n-Propoxy-3-methoxybenzoic acid Step1->Intermediate1 Step2 Chlorination (e.g., with SOCl₂ or Oxalyl Chloride) Intermediate1->Step2 Product 4-Methoxy-3-n-propoxybenzoyl chloride Step2->Product

Caption: Proposed synthesis workflow for 4-Methoxy-3-n-propoxybenzoyl chloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxy-3-n-propoxybenzoic Acid

  • To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

  • To this mixture, add 1-bromopropane dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 4-methoxy-3-n-propoxybenzoic acid.

Step 2: Synthesis of 4-Methoxy-3-n-propoxybenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methoxy-3-n-propoxybenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas, which should be neutralized in a basic scrubber.

  • After the reaction is complete (typically indicated by the cessation of gas evolution and the dissolution of the solid), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-Methoxy-3-n-propoxybenzoyl chloride can be purified by vacuum distillation to yield the final product.

Applications in Drug Discovery and Development

Substituted benzoyl chlorides are valuable intermediates in the synthesis of a wide array of pharmaceuticals.[3][4] They serve as versatile building blocks for creating more complex molecular architectures present in many active pharmaceutical ingredients (APIs).[3] The reactivity of the acyl chloride group allows for the facile formation of esters and amides through reactions with alcohols and amines, respectively.[5]

The 4-methoxy and 3-n-propoxy substituents on the benzene ring of this particular molecule can influence its pharmacokinetic and pharmacodynamic properties. The alkoxy groups can modulate lipophilicity, metabolic stability, and receptor binding interactions of a parent drug molecule.

Potential therapeutic areas where derivatives of 4-Methoxy-3-n-propoxybenzoyl chloride could be explored include:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate substituted aromatic moieties.[6]

  • Antiviral and Antibacterial Agents: The introduction of specific substituents on a phenyl ring can enhance the antimicrobial activity of a compound.[4]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the alkoxy groups may facilitate crossing the blood-brain barrier, making it a useful scaffold for CNS-acting drugs.

The benzoyl chloride moiety is a key component in the synthesis of various dyes, pigments, and polymers, highlighting its industrial relevance beyond pharmaceuticals.[7]

Safety and Handling

Acyl chlorides as a class of compounds are corrosive, lachrymatory, and react violently with water.[1][5][8] Therefore, stringent safety precautions must be observed when handling 4-Methoxy-3-n-propoxybenzoyl chloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated fume hood.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to vigorous and exothermic reactions.[10]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible substances.[9] The storage area should be fireproof.[8]

  • Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste according to local regulations. Do not use water for cleanup.[8]

Conclusion

References

  • Acyl chloride - Sciencemadness Wiki. (2025, August 3). Retrieved from [Link]

  • Process for preparing substituted benzoyl chlorides. (2005, January 18). Google Patents.
  • Acyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Propoxybenzoyl chloride | C10H11ClO2 | CID 15921913 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). Retrieved from [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents.
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (2019, January 15). Retrieved from [Link]

  • Hazardous Substance Fact Sheet - 0013. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 3-Chloro-4-propoxy-benzoyl chloride | C10H10Cl2O2 | CID 23451930 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Reaction of substituted benzoyl chloride with 2-aminobenzimidazole - ResearchGate. (n.d.). Retrieved from [Link]

  • What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (2025, June 24). Retrieved from [Link]

  • Synthesis of substituted benzoyl chlorides. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

4-Methoxy-3-n-propoxybenzoyl chloride as a pharmaceutical intermediate

An In-Depth Technical Guide to 4-Methoxy-3-n-propoxybenzoyl Chloride as a Pharmaceutical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 4-methoxy-3-n-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methoxy-3-n-propoxybenzoyl Chloride as a Pharmaceutical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 4-methoxy-3-n-propoxybenzoyl chloride, a sophisticated chemical intermediate pivotal in the synthesis of advanced pharmaceutical compounds. We will explore its strategic importance, detailed synthesis, characterization, and application, providing researchers and drug development professionals with actionable insights grounded in established chemical principles.

Strategic Significance in Medicinal Chemistry

4-Methoxy-3-n-propoxybenzoyl chloride is a highly reactive acylating agent designed for covalent bond formation, typically with nucleophiles such as amines, alcohols, or thiols.[1] Its structure is of particular interest in drug design for several reasons:

  • The Acyl Chloride Moiety: This functional group is an activated form of a carboxylic acid, primed for nucleophilic acyl substitution. This reactivity is essential for coupling the benzoyl scaffold to other parts of a target molecule, often forming stable amide or ester linkages that are ubiquitous in pharmaceuticals.[2][3]

  • Substituted Benzene Ring: The 1,3,4-trisubstituted aromatic ring provides a rigid scaffold that can be precisely oriented within a biological target's binding pocket.

  • Methoxy and Propoxy Groups: These two ether groups confer specific physicochemical properties. They increase lipophilicity compared to their hydroxylated precursors, which can enhance membrane permeability and oral bioavailability. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, contributing to specific binding interactions with protein targets. The combination of the smaller methoxy and larger n-propoxy groups allows for fine-tuning of steric and electronic properties.

This intermediate is particularly relevant in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular recognition is paramount.[4]

Physicochemical Properties and Safety Data

While specific experimental data for 4-methoxy-3-n-propoxybenzoyl chloride is not widely published, its properties can be reliably inferred from its precursor, 4-methoxy-3-propoxybenzoic acid, and analogous acyl chlorides like 4-methoxybenzoyl chloride.

PropertyValue (Estimated/Inferred)Source/Justification
Molecular Formula C₁₁H₁₃ClO₃Derived from structure
Molecular Weight 228.67 g/mol Calculated from formula
Appearance Colorless to yellow liquid or low-melting solidAnalogy to 4-methoxybenzoyl chloride[5][6]
Boiling Point > 150 °C at reduced pressureHigher than 4-methoxybenzoyl chloride due to propoxy group
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene)Typical for acyl chlorides
Reactivity Reacts violently with water, alcohols, and primary/secondary aminesCharacteristic of acyl chlorides[1][7]

Critical Safety & Handling Protocols: 4-Methoxy-3-n-propoxybenzoyl chloride is a corrosive and moisture-sensitive compound.[1][7] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Exposure to moisture will lead to rapid hydrolysis back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.[7] Sealed containers may build up pressure due to slow decomposition and must be handled with extreme caution.[5][7]

Personal Protective Equipment (PPE) is mandatory:

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof goggles and a full-face shield.

  • A properly fitted respirator with an acid gas cartridge is recommended.

  • Work must be performed in a certified chemical fume hood.

Retrosynthetic Analysis and Synthesis Strategy

A logical synthesis plan begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. This approach clarifies the sequence of reactions and highlights key transformations.

G target 4-Methoxy-3-n-propoxybenzoyl chloride precursor1 4-Methoxy-3-n-propoxybenzoic acid target->precursor1 Acyl Chloride Formation (Functional Group Interconversion) reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride target->reagent1 precursor2 Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) precursor1->precursor2 Williamson Ether Synthesis (C-O Bond Formation) reagent2 1-Bromopropane or 1-Iodopropane precursor1->reagent2 G cluster_0 Step 1: Etherification cluster_1 Step 2: Work-up & Purification A 1. Dissolve Isovanillic Acid & K₂CO₃ in DMF B 2. Add 1-Bromopropane A->B C 3. Heat Reaction (e.g., 70-80 °C) B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Acidify with HCl to precipitate product E->F G 7. Filter Solid F->G H 8. Recrystallize G->H

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Materials & Equipment:

  • Isovanillic acid (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1-Bromopropane (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate and Hexanes for recrystallization

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for filtration and extraction

Procedure:

  • To a round-bottom flask charged with anhydrous DMF, add isovanillic acid and potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

  • Add 1-bromopropane dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.

  • Acidify the aqueous mixture to pH ~2 using 2M HCl. A white precipitate should form.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from an ethyl acetate/hexanes solvent system to yield pure 4-methoxy-3-n-propoxybenzoic acid.

Protocol 2: Synthesis of 4-Methoxy-3-n-propoxybenzoyl Chloride

This protocol converts the carboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂). The byproducts, sulfur dioxide (SO₂) and HCl, are gases, which simplifies purification. [3][8][9] Materials & Equipment:

  • 4-Methoxy-3-n-propoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous toluene or dichloromethane (DCM) as solvent (optional)

  • A catalytic amount of anhydrous DMF (1-2 drops)

  • Distillation apparatus, inert atmosphere setup (N₂/Ar), gas trap (scrubber) for SO₂/HCl

Procedure:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • In a round-bottom flask, suspend or dissolve the 4-methoxy-3-n-propoxybenzoic acid in a minimal amount of anhydrous toluene or use the thionyl chloride neat. [10]3. Add a catalytic amount of DMF (1-2 drops). This accelerates the reaction.

  • Slowly add thionyl chloride to the mixture at room temperature with stirring. The reaction is exothermic and will evolve gas.

  • Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.

  • Gently heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction is typically complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation). Caution: Ensure the vacuum pump is protected from corrosive vapors.

  • The resulting crude oil or solid is the 4-methoxy-3-n-propoxybenzoyl chloride. For many applications, it can be used directly. For higher purity, vacuum distillation is required.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is a critical, self-validating step.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The most telling analysis.

    • Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • Appearance of a sharp, strong C=O stretch for the acyl chloride at a higher wavenumber (~1780-1815 cm⁻¹) compared to the acid (~1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the n-propoxy group (triplet, sextet, triplet), the methoxy group (singlet), and the aromatic protons with their characteristic splitting patterns. The acidic proton from the carboxylic acid (~10-12 ppm) will be absent.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride will appear in a distinct region (~165-175 ppm).

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (228.67 g/mol ), confirming the correct mass. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl) will also be observable.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The primary utility of 4-methoxy-3-n-propoxybenzoyl chloride is as an acylating agent. A representative application is the synthesis of an amide, a core structure in many drugs, including kinase inhibitors like Bosutinib. [4]

G acyl_chloride 4-Methoxy-3-n-propoxybenzoyl chloride product N-Substituted Amide (Target Scaffold) acyl_chloride->product amine Primary/Secondary Amine (R-NH₂) amine->product base Non-nucleophilic base (e.g., Triethylamine, Pyridine) product->base HCl Scavenger

Caption: Acylation of an amine to form a stable amide bond.

In a typical reaction, the acyl chloride is dissolved in an aprotic solvent like DCM and cooled in an ice bath. The nucleophilic amine (e.g., a substituted aniline) is added, along with a non-nucleophilic base like triethylamine. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. The resulting amide can then be taken forward in a multi-step synthesis of a complex API.

Conclusion

4-Methoxy-3-n-propoxybenzoyl chloride stands out as a valuable and highly adaptable intermediate in modern pharmaceutical development. Its well-defined reactivity, coupled with the tunable physicochemical properties imparted by its ether substituents, makes it a strategic building block for creating novel therapeutics. The robust and scalable synthesis protocols outlined herein provide a clear pathway for its production, enabling chemists to efficiently incorporate this versatile scaffold into their drug discovery programs. Proper handling and adherence to stringent safety protocols are paramount to successfully and safely leveraging the synthetic power of this intermediate.

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Methoxybenzoyl Chloride CAS 100-07-2. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-3-propoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methoxybenzyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Cui, J., et al. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 16(6), 4601-4609. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxy-3-n-propoxybenzoyl Chloride

This Application Note and Protocol guide details the synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: N/A for specific isomer, derivative of CAS 100-07-2 class). This compound is a critical acylating agent and in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: N/A for specific isomer, derivative of CAS 100-07-2 class). This compound is a critical acylating agent and intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive pharmaceutical ingredients (APIs).

While the request specifies "from benzoic acid," the direct functionalization of unsubstituted benzoic acid to this specific isomer is synthetically inefficient. The industry-standard and scientifically robust route begins with Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) , a readily available benzoic acid derivative. This guide details the Ester-Protection Route , ensuring maximum regioselectivity and purity suitable for drug development.

Executive Summary & Strategic Route

The synthesis of 4-Methoxy-3-n-propoxybenzoyl chloride requires the precise introduction of a propoxy group at the meta position relative to the carbonyl, in the presence of a para-methoxy group.

Strategic Challenge: Direct alkylation of 3-hydroxy-4-methoxybenzoic acid (Isovanillic acid) can lead to competitive alkylation of the carboxylic acid, forming the propyl ester byproduct. Solution: This protocol employs a Methyl Ester Protection Strategy . By first converting the acid to methyl isovanillate, we exclusively direct the alkylation to the phenolic hydroxyl group. Subsequent hydrolysis and chlorination yield the target acid chloride with >98% purity.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_legend Legend Target Target: 4-Methoxy-3-n-propoxybenzoyl chloride Acid Intermediate Acid: 4-Methoxy-3-n-propoxybenzoic acid Target->Acid Chlorination (SOCl2) Ester Intermediate Ester: Methyl 4-methoxy-3-n-propoxybenzoate Acid->Ester Hydrolysis (NaOH) Phenol Starting Material: Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) Ester->Phenol Alkylation (n-PrBr) + Esterification Start Starting Material End Target Product

Figure 1: Retrosynthetic pathway utilizing the ester-protection strategy to ensure regioselectivity.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Methyl Esterification & Alkylation)

Objective: Synthesize 4-Methoxy-3-n-propoxybenzoic acid from Isovanillic acid.

Step 1.1: Esterification of Isovanillic Acid

Rationale: Protecting the carboxylic acid prevents side-reactions during the alkylation step.

  • Setup: Equip a 1L round-bottom flask (RBF) with a reflux condenser and magnetic stir bar.

  • Reagents:

    • Isovanillic Acid (16.8 g, 100 mmol)

    • Methanol (anhydrous, 200 mL)

    • Sulfuric Acid (conc.[1][2] H2SO4, 2.0 mL) - Catalyst

  • Procedure:

    • Dissolve Isovanillic acid in Methanol.

    • Add H2SO4 dropwise with stirring.

    • Reflux at 65°C for 8 hours. Monitor by TLC (EtOAc:Hexane 3:7) until starting material disappears.

    • Workup: Concentrate methanol under vacuum. Pour residue into ice water (300 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4 and concentrate.

    • Yield Target: ~17.5 g (96%) of Methyl Isovanillate (White solid).

Step 1.2: Williamson Ether Synthesis (Propylation)

Rationale: Use of Potassium Carbonate in DMF facilitates the formation of the phenoxide ion, which attacks n-propyl bromide via SN2 mechanism.

  • Setup: 500 mL RBF, N2 atmosphere, heating block.

  • Reagents:

    • Methyl Isovanillate (17.5 g, 96 mmol)

    • n-Propyl Bromide (1-Bromopropane) (14.2 g, 115 mmol, 1.2 eq)

    • Potassium Carbonate (K2CO3) (26.5 g, 192 mmol, 2.0 eq) - Milled powder preferred

    • Potassium Iodide (KI) (0.5 g, catalytic) - Finkelstein catalyst to accelerate reaction

    • DMF (Dimethylformamide) (100 mL)

  • Procedure:

    • Suspend Methyl Isovanillate, K2CO3, and KI in DMF.

    • Add n-Propyl Bromide dropwise.

    • Heat to 60°C for 6–8 hours. Note: Do not overheat (>80°C) to avoid elimination of PrBr to propene.

    • Workup: Pour mixture into 500 mL cold water. The product (Methyl 4-methoxy-3-n-propoxybenzoate) will precipitate. Filter the solid. If oil forms, extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Target: ~20.5 g (95%).

Step 1.3: Saponification (Hydrolysis)
  • Procedure: Dissolve the ester (20.5 g) in Methanol (100 mL). Add 10% NaOH solution (50 mL). Reflux for 2 hours.

  • Isolation: Evaporate Methanol. Acidify the aqueous residue with HCl (1M) to pH 2. The 4-Methoxy-3-n-propoxybenzoic acid precipitates as a white solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

  • Checkpoint: Melting Point should be distinct (Lit. approx 120-125°C, dependent on isomer purity).

Phase 2: Acyl Chloride Synthesis (Chlorination)

Objective: Convert the acid to 4-Methoxy-3-n-propoxybenzoyl chloride . Safety Critical: Thionyl chloride releases SO2 and HCl gases. Perform in a fume hood with a scrubber.

Protocol
  • Setup: 250 mL 3-neck RBF, dropping funnel, N2 inlet, gas outlet connected to a NaOH scrubber.

  • Reagents:

    • 4-Methoxy-3-n-propoxybenzoic acid (10.0 g, 47.6 mmol)

    • Thionyl Chloride (SOCl2) (11.3 g, 95 mmol, 2.0 eq)

    • Toluene (50 mL) - Solvent (azeotropes excess SOCl2)

    • DMF (anhydrous, 5 drops) - Catalyst (forms Vilsmeier-Haack active species)

  • Procedure:

    • Suspend the acid in Toluene. Add DMF catalyst.

    • Heat the mixture to 50°C.

    • Add SOCl2 dropwise over 30 minutes. Gas evolution (HCl/SO2) will be vigorous.

    • Raise temperature to Reflux (80-90°C) for 2 hours until gas evolution ceases and the solution becomes clear.

  • Workup (Distillation):

    • Install a distillation head.

    • Distill off Toluene and excess SOCl2 at atmospheric pressure (or slight vacuum).

    • Final Isolation: The residue is the crude acid chloride. For high purity, perform vacuum distillation (bp approx 160-170°C at 5 mmHg, estimated).

    • Storage: Store under N2 in a sealed container. Hydrolyzes rapidly in moist air.

Process Workflow Diagram (Graphviz)

Workflow Start Start: 4-Methoxy-3-n-propoxybenzoic Acid Reaction Reaction: Add Toluene + cat. DMF Heat to 50°C -> Add SOCl2 Reflux 2h Start->Reaction Scrubber Safety: Vent gases (HCl, SO2) through NaOH Scrubber Reaction->Scrubber Gas Evolution Evaporation Workup: Distill Toluene/Excess SOCl2 Reaction->Evaporation Product Product: 4-Methoxy-3-n-propoxybenzoyl chloride (Yellowish Oil/Solid) Evaporation->Product

Figure 2: Reaction workflow for the chlorination step emphasizing safety controls.

Analytical Data & Validation

To validate the identity of the intermediate and final product, compare experimental data against these expected values.

Compound1H NMR (400 MHz, CDCl3) Diagnostic SignalsIR Spectroscopy (cm⁻¹)
Methyl Isovanillate δ 3.90 (s, 3H, OMe), 3.95 (s, 3H, COOMe), 7.5-7.6 (m, Ar-H)1715 (Ester C=O), 3400 (OH)
Alkylated Ester δ 1.05 (t, 3H, CH3), 1.85 (m, 2H, CH2), 4.00 (t, 2H, OCH2), 3.90 (s, OMe)1715 (Ester C=O), No OH band
Final Acid Chloride Shift in Ar-H signals downfield due to -COCl electron withdrawal.1775 (Acid Chloride C=O) , 1600 (Ar)

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Incomplete Alkylation.

    • Cause: Old K2CO3 (absorbed moisture) or insufficient temperature.

    • Fix: Use freshly milled, anhydrous K2CO3. Add catalytic KI.

  • Issue: Propyl Ester Formation (in Acid step).

    • Cause: If skipping the ester protection and alkylating the acid directly, the carboxylate alkylates.

    • Fix: Stick to the Methyl Ester route described above.

  • Issue: Low Yield in Chlorination.

    • Cause: Hydrolysis due to wet solvents.

    • Fix: Ensure Toluene is dried over molecular sieves. Use a drying tube (CaCl2) on the reaction setup.

References

  • Sigma-Aldrich. 4-Methoxybenzoyl chloride Product Analysis & Safety.Link (Base structure reference).

  • PubChem. Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) Compound Summary.Link

  • Organic Syntheses. Alkylation of Phenols: General Procedures. Coll. Vol. 3, p. 140. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • GuideChem. Synthesis of Alkoxybenzoyl Chlorides.Link

Sources

Application

Application Notes & Protocols: Esterification using 4-Methoxy-3-n-propoxybenzoyl chloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy-3-n-propoxybenzoyl chloride in esterification reactions. These detaile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Methoxy-3-n-propoxybenzoyl chloride in esterification reactions. These detailed application notes and protocols are designed to ensure scientific integrity and provide a foundation for reproducible, high-yield syntheses. The content delves into the mechanistic underpinnings of acyl chloride-mediated esterifications, offers step-by-step experimental procedures for various substrates, and provides insights into troubleshooting and safety. The protocols are presented as self-validating systems, with an emphasis on the rationale behind experimental choices, supported by authoritative citations.

Introduction: Characteristics and Synthetic Utility

4-Methoxy-3-n-propoxybenzoyl chloride is a specialized acylating agent, valuable for introducing the 4-methoxy-3-n-propoxybenzoyl moiety into molecules. This functional group can impart desirable pharmacokinetic and pharmacodynamic properties in drug candidates, such as increased lipophilicity and metabolic stability. The high reactivity of the acyl chloride functional group makes it an efficient tool for the esterification of a wide range of alcohols and phenols under mild conditions.[1]

The core of its reactivity lies in the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack by the hydroxyl group of an alcohol or phenol.[2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental transformation in organic synthesis.[4][5] The chloride ion is an excellent leaving group, driving the reaction to completion.[3] To achieve optimal results, a non-nucleophilic base is typically employed to neutralize the hydrochloric acid byproduct, shifting the equilibrium towards the ester product.[6][7]

Reaction Mechanism and Workflow

The esterification reaction with 4-Methoxy-3-n-propoxybenzoyl chloride is a classic example of nucleophilic acyl substitution. The general mechanism involves three key steps: nucleophilic attack, elimination of the leaving group, and deprotonation.

Esterification Mechanism cluster_main Nucleophilic Acyl Substitution Start Alcohol (R'-OH) + 4-Methoxy-3-n-propoxybenzoyl chloride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Product Ester Product Intermediate->Product Elimination of Cl⁻ Byproducts HCl + Base-H⁺ Product->Byproducts Deprotonation by Base

Figure 1: General mechanism of esterification. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the ester and HCl.

A typical experimental workflow for these reactions is outlined below, emphasizing the key stages from reaction setup to product purification.

Experimental Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Slow Addition of Acyl Chloride (0 °C to RT) Setup->Addition Monitoring 3. Reaction Monitoring (TLC/LC-MS) Addition->Monitoring Workup 4. Aqueous Workup (Quenching and Extraction) Monitoring->Workup Purification 5. Purification (Chromatography/Recrystallization) Workup->Purification Analysis 6. Characterization (NMR, IR, MS) Purification->Analysis

Figure 2: A generalized experimental workflow. This illustrates the logical progression from starting materials to the final, characterized product.

Detailed Experimental Protocols

Protocol 1: Esterification of a Primary Alcohol

This protocol is designed for the esterification of primary alcohols, which are generally highly reactive towards acyl chlorides.

Materials:

  • 4-Methoxy-3-n-propoxybenzoyl chloride

  • Primary Alcohol (e.g., benzyl alcohol)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the cooled solution and stir for 5 minutes. Pyridine acts as both a base to neutralize the generated HCl and as a nucleophilic catalyst.[6][8][9]

  • Acyl Chloride Addition: Dissolve 4-Methoxy-3-n-propoxybenzoyl chloride (1.2 eq) in anhydrous DCM and add it dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10][11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Esterification of a Phenol (Schotten-Baumann Conditions)

Phenols are less nucleophilic than alcohols, and their esterification often benefits from Schotten-Baumann conditions, which involve an aqueous base.[12][13]

Materials:

  • 4-Methoxy-3-n-propoxybenzoyl chloride

  • Phenol derivative

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask, dissolve the phenol (1.0 eq) in 10% aqueous NaOH (2.5 eq). This deprotonates the phenol to form the more nucleophilic phenoxide ion.[12]

  • Acyl Chloride Addition: Add a solution of 4-Methoxy-3-n-propoxybenzoyl chloride (1.2 eq) in DCM to the vigorously stirring phenoxide solution at room temperature.

  • Reaction Progression: Stir the biphasic mixture vigorously for 30-60 minutes. The reaction is often rapid.[14]

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Data Summary and Troubleshooting

ParameterProtocol 1 (Primary Alcohol)Protocol 2 (Phenol)
Base Pyridine (organic)NaOH (aqueous)
Solvent Anhydrous DCMDCM/Water (biphasic)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2-4 hours30-60 minutes
Key Consideration Anhydrous conditions are critical.Vigorous stirring is essential for phase mixing.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low Yield Incomplete reaction.Increase reaction time or gently warm the reaction. For sterically hindered alcohols, consider adding a catalytic amount of DMAP.[15][16]
Hydrolysis of acyl chloride.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere.
Side Product Formation Reaction with base (if using a nucleophilic amine base).Use a non-nucleophilic hindered base like triethylamine or diisopropylethylamine.
Difficult Purification Unreacted starting material.Ensure the reaction goes to completion by TLC. Optimize chromatography conditions.

Safety and Handling

4-Methoxy-3-n-propoxybenzoyl chloride, as an acyl chloride, should be handled with care. It is expected to be corrosive and a lachrymator, reacting with moisture to produce HCl gas.[17][18][19]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials such as strong bases and oxidizing agents.[19][20]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

References

  • Shaalaa.com. (2022, March 28).
  • Vedantu.
  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry.
  • ECHEMI.
  • eSaral.
  • MARKS App.
  • Chemguide.
  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Esterific
  • Benchchem. Application Notes and Protocols: Esterification of Phenols with Benzoyl Halides Under Mild Conditions.
  • Chemguide.
  • Thermo Fisher Scientific. (2025, December 22).
  • Wikipedia. Schotten–Baumann reaction.
  • YouTube. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism).
  • OperaChem. (2024, January 5).
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters.
  • Organic Chemistry Portal.
  • ResearchGate. (2021, January 19). Work up of ester?
  • CAMEO Chemicals - NOAA. 4-METHOXYBENZOYL CHLORIDE.
  • University of Missouri-St. Louis. 29.
  • Sigma-Aldrich. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
  • ChemBK. (2024, April 9). 4-Methoxybenzoyl chloride.
  • Guidechem.
  • Synquest Labs. (2018, November 5). 4-Methoxybenzyl chloride.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5).
  • PubChem. 4-Hydroxy-3-methoxybenzoyl chloride.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 16).
  • National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • National Institutes of Health (NIH). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • The Synthetic Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Organic Chemistry Portal.

Sources

Method

Application Note: Catalytic Strategies for Friedel-Crafts Acylation with 4-Methoxy-3-n-propoxybenzoyl Chloride

This Application Note is structured as a high-level technical guide for process chemists and researchers in pharmaceutical development. It addresses the specific challenges of using 4-Methoxy-3-n-propoxybenzoyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers in pharmaceutical development. It addresses the specific challenges of using 4-Methoxy-3-n-propoxybenzoyl chloride , a highly functionalized and electron-rich acylating agent.

Executive Summary

The use of 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 156805-48-2) in Friedel-Crafts acylation presents a distinct set of chemoselective challenges compared to simple benzoyl chlorides. The presence of two electron-donating alkoxy groups (4-OMe, 3-OPr) creates a "Lewis Base Trap," where the catalyst is sequestered by ether oxygens rather than activating the carbonyl. Furthermore, traditional harsh Lewis acids (e.g., AlCl₃) pose a significant risk of dealkylation (cleavage of the propoxy or methoxy ether), degrading the high-value intermediate.

This guide outlines optimized protocols shifting from stoichiometric, harsh Lewis acids to catalytic, mild alternatives (Metal Triflates), ensuring high yield and structural integrity.

Chemical Context & Challenges[1]

The Substrate Profile[2]
  • Compound: 4-Methoxy-3-n-propoxybenzoyl chloride

  • Electronic Nature: Electron-rich aromatic ring.

  • Key Reactivity Issue: The alkoxy groups donate electron density into the ring, stabilizing the acylium ion intermediate. While this makes the intermediate stable, it reduces its electrophilicity toward the nucleophile (arene).

  • The "Lewis Base Trap": Hard Lewis acids (AlCl₃, BF₃) coordinate strongly to the hard oxygen atoms of the methoxy and propoxy groups.

    • Consequence: You must use >2.2 equivalents of catalyst (1 eq for the carbonyl, 1+ eq for the ethers) to drive the reaction, generating excessive aluminum waste.

The Dealkylation Risk

Under thermal stress or high acidity, the O-alkyl bond is susceptible to cleavage. The n-propoxy group is sterically larger but can undergo acid-catalyzed elimination to propene and the phenol, particularly if the reaction is heated to overcome the "Lewis Base Trap."

Catalyst Selection Matrix

We categorize catalysts into three tiers based on efficiency and selectivity.

Catalyst ClassRepresentativeStoichiometrySelectivityRisk ProfileRecommended For
Tier 1: Traditional AlCl₃ (Aluminum Chloride)2.2 - 3.0 eqModerateHigh: Risk of ether cleavage at >40°C. Difficult quench.Robust substrates; Initial screening.
Tier 2: Mild Lewis Acid FeCl₃ (Ferric Chloride)1.0 - 1.5 eqGoodMedium: Less hygroscopic than AlCl₃, milder acidity.Scale-up where cost is critical.
Tier 3: Advanced Bi(OTf)₃ / In(OTf)₃ 0.01 - 0.1 eq Excellent Low: Recyclable, water-tolerant, no dealkylation.High-value APIs; Green chemistry.

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the productive Acylium Ion formation and the non-productive Ether Complexation.

FC_Mechanism Substrate 4-Methoxy-3-propoxy benzoyl chloride Complex_O Non-Productive Ether Complex (Catalyst Trap) Substrate->Complex_O Fast (Kinetic) Acylium Active Acylium Ion [Ar-C≡O]+ Substrate->Acylium Catalyst Activation Catalyst Lewis Acid (MXn) Complex_O->Substrate Reversible Dealkyl Side Product: Phenol Derivative (Dealkylation) Complex_O->Dealkyl Heat / Excess AlCl3 Product Acylated Product (Diaryl Ketone) Acylium->Product + Arene (Nucleophile)

Figure 1: Mechanistic divergence. The "Ether Complex" traps the catalyst. Using Metal Triflates (Bi/In) favors the Acylium pathway due to softer Lewis acidity.

Experimental Protocols

Protocol A: The "Green" Catalytic Method (Recommended)

Best for: High yield, preventing dealkylation, and ease of workup.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoyl chloride (1.0 eq)

  • Nucleophile (e.g., Anisole, Toluene, or complex arene) (1.1 eq)

  • Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (5 mol%)

  • Solvent: Dichloromethane (DCM) or Nitromethane (CH₃NO₂)

Procedure:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve 5.0 g (1.0 eq) of the acid chloride and 1.1 eq of the nucleophile in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add Bi(OTf)₃ (5 mol%) in one portion at room temperature (25°C).

  • Reaction: Stir the mixture.

    • Note: Unlike AlCl₃, this reaction does not require reflux. The evolution of HCl gas indicates initiation.

    • Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

  • Quench: Pour the mixture into water (50 mL). The catalyst stays in the aqueous phase (and can potentially be recovered).

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane.

Why this works: Metal triflates are "water-tolerant" and exchange rapidly. They activate the carbonyl selectively without binding irreversibly to the methoxy/propoxy oxygens, preventing the "Trap" and avoiding the harsh acidity that causes dealkylation.

Protocol B: The Traditional AlCl₃ Method (Baseline)

Best for: When metal triflates are unavailable or for initial cost-insensitive screening.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoyl chloride (1.0 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (2.5 eq - Critical)

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Slurry Formation: In a dry flask, suspend AlCl₃ (2.5 eq) in DCE at 0°C.

    • Caution: Do not use DCM if heating is required later; DCE allows higher reflux temp, though toxicity is higher.

  • Addition: Add the acid chloride dropwise as a solution in DCE. Stir for 15 min to form the acylium complex.

    • Observation: The solution will likely turn dark red/brown due to complexation with the alkoxy groups.

  • Nucleophile Addition: Add the aromatic substrate dropwise at 0–5°C.

  • Temperature Ramp: Allow to warm to Room Temperature.

    • Warning:Do not heat above 40°C unless conversion is stalled. Heating significantly increases the risk of cleaving the n-propyl ether.

  • Quench: Pour slowly onto an Ice/HCl mixture. (Exothermic!).

  • Workup: Extract with DCM, wash with NaHCO₃ (to remove hydrolyzed acid), then Brine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by alkoxy groups.Increase catalyst loading (if using AlCl₃) or switch to Bi(OTf)₃ (which tolerates ethers).
New Spot on TLC (Lower Rf) Dealkylation (Phenol formation).Reaction temperature too high or Lewis Acid too harsh. Switch to Protocol A (Triflate) or lower temp.
Product Hydrolysis Incomplete moisture control.Ensure acyl chloride quality. Use molecular sieves in solvent.
Gumming/Tars Polymerization of substrate.Dilute reaction mixture. Add catalyst to the acyl chloride/substrate mix (Reverse addition).

References

  • Friedel-Crafts Acylation Mechanism & Alkoxy Effects

    • Source: Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[1][2][3][4]

    • URL:[Link]

  • Metal Triflates as Green Catalysts

    • Source: Sigma-Aldrich (Merck). "Friedel–Crafts Acylation."[1][2][4][5][6]

  • Dealkylation Risks with Aluminum Chloride

    • Source: Organic Chemistry Portal. "Cleavage of Ethers."
    • URL:[Link]

  • Synthesis of Alkoxybenzoyl Chlorides (General Procedure)

    • Source: ChemicalBook. "4-Methoxybenzoyl chloride Synthesis."[7]

Disclaimer: This protocol involves the use of corrosive acid chlorides and reactive catalysts. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Amide Synthesis via 4-Methoxy-3-n-propoxybenzoyl Chloride

Executive Summary & Pharmaceutical Context This application note details the optimized protocols for synthesizing amides using 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmaceutical Context

This application note details the optimized protocols for synthesizing amides using 4-Methoxy-3-n-propoxybenzoyl chloride (CAS: N/A for specific chloride, derived from Acid CAS: 156054-94-3).

This specific scaffold—a 3,4-dialkoxy-substituted benzene—is a critical pharmacophore in the synthesis of Phosphodiesterase-4 (PDE4) inhibitors , most notably Piclamilast (RP 73401) and analogs of Roflumilast . The 3-n-propoxy group provides essential lipophilic bulk that fits into the hydrophobic pocket of the PDE4 enzyme, while the 4-methoxy group acts as a hydrogen bond acceptor.

Achieving high-purity amidation with this intermediate is often complicated by the steric bulk of the propoxy group and the electron-donating nature of the alkoxy substituents, which can modulate the electrophilicity of the carbonyl carbon.

Chemical Mechanism & Reaction Dynamics

The formation of the amide bond proceeds via a Nucleophilic Acyl Substitution .[1] Unlike simple benzoyl chlorides, the electron-donating effects of the para-methoxy and meta-propoxy groups stabilize the carbonyl, slightly reducing its electrophilicity compared to unsubstituted benzoyl chloride. However, the chloride remains a potent leaving group.

Reaction Pathway (DOT Visualization)

ReactionMechanism Start 4-Methoxy-3-n-propoxy benzoyl chloride Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack Amine Primary/Secondary Amine (H-NR2) Amine->Tetrahedral Product Target Amide Tetrahedral->Product Elimination of Cl- Byproduct H-Base+ Cl- Tetrahedral->Byproduct Base Base (TEA/DIPEA) (Proton Scavenger) Base->Byproduct Traps HCl

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.[1] The base is critical to neutralize the HCl byproduct, preventing protonation of the unreacted amine.

Critical Process Parameters (CPPs)

Success depends on controlling moisture and managing the exotherm. The electron-rich nature of the ring makes the acid chloride less prone to instantaneous hydrolysis than acetyl chloride, but it remains moisture-sensitive.

Table 1: Solvent & Base Selection Matrix
ParameterRecommendedAlternativeRationale
Solvent DCM (Dichloromethane) THF, 2-MeTHFDCM offers excellent solubility for the lipophilic benzoyl chloride and allows easy aqueous workup. THF is required for polar amines.
Base Triethylamine (TEA) DIPEA, PyridineTEA is cheap and effective. DIPEA is used if the amine is sterically hindered. Pyridine can serve as both solvent and base for difficult substrates.
Stoichiometry 1.1 eq Acid Chloride 1.0 eqSlight excess of acid chloride ensures complete consumption of the valuable amine. Excess acid chloride hydrolyzes to easily removable acid.
Temperature 0°C

RT
-10°CStart cold to control exotherm. Warm to RT to drive reaction to completion.[2]

Experimental Protocols

Protocol A: Standard Anhydrous Amidation (Recommended)

Best for: Primary and secondary alkyl amines, anilines.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Amine Solubilization: Charge the flask with the Amine (1.0 equiv) and DCM . Add TEA (1.5 equiv) via syringe.

  • Cooling: Submerge the flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Addition: Dissolve 4-Methoxy-3-n-propoxybenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Note: A white precipitate (TEA·HCl) will form immediately. This is a visual confirmation of reaction progress.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (typ. 50% EtOAc/Hexanes) or LC-MS. The limiting reagent (Amine) should be consumed.

  • Quench: Add water (equal volume to solvent) to quench excess acid chloride. Stir vigorously for 15 minutes.

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are difficult to maintain.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoyl chloride (1.2 equiv)

  • Amine substrate (1.0 equiv)[1]

  • NaOH (10% aqueous solution)

  • DCM or Toluene

Procedure:

  • Dissolve the amine in 10% NaOH solution (ensure pH > 10).

  • Dissolve the acid chloride in DCM.

  • Add the organic phase to the aqueous phase rapidly with vigorous stirring .

  • Maintain stirring for 1-2 hours. The base neutralizes the HCl immediately in the aqueous phase.

Workup & Purification Workflow

The lipophilicity of the propoxy group facilitates purification. The target amide will stay in the organic layer, while salts and hydrolyzed acid byproducts can be washed away.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM + Amide + TEA-HCl + Excess Acid Cl) Wash1 1. Acid Wash (1M HCl) Removes: Unreacted Amine & TEA ReactionMix->Wash1 Wash2 2. Base Wash (Sat. NaHCO3) Removes: Hydrolyzed Benzoic Acid Wash1->Wash2 Wash3 3. Brine Wash & Dry (MgSO4) Removes: Trapped Water Wash2->Wash3 Evap Rotary Evaporation Wash3->Evap Decision Purity Check (NMR/HPLC) Evap->Decision Recryst Recrystallization (EtOH or EtOAc/Hex) Decision->Recryst High Purity (>90%) Column Flash Chromatography Decision->Column Low Purity (<90%)

Figure 2: Purification decision tree. The sequential acid/base wash is usually sufficient to yield >95% purity due to the distinct solubility profile of the reagents.

Analytical Validation

To confirm the identity of the product, look for these specific NMR signals characteristic of the 4-Methoxy-3-n-propoxy moiety:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.8–7.5 ppm: Aromatic protons (3H, typically an ABX system).
      
    • 
       4.0 ppm: Triplet (2H), 
      
      
      
      (Propoxy
      
      
      -protons).
    • 
       3.9 ppm: Singlet (3H), 
      
      
      
      (Methoxy).
    • 
       1.8–1.9 ppm: Multiplet (2H), 
      
      
      
      .
    • 
       1.0–1.1 ppm: Triplet (3H), 
      
      
      
      (Terminal methyl).

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry, 37(11), 1696–1703.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (General Review of Amide Synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Sigma-Aldrich (Merck). "Benzoyl Chloride Derivatives - Handling and Safety." Safety Data Sheet (SDS).

Sources

Method

Application Note: Modular One-Pot Synthesis Using 4-Methoxy-3-n-propoxybenzoyl chloride

This Application Note is designed for organic chemists and process development scientists. It details the one-pot synthesis strategies utilizing 4-Methoxy-3-n-propoxybenzoyl chloride (CAS 144036-21-5), a critical buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists. It details the one-pot synthesis strategies utilizing 4-Methoxy-3-n-propoxybenzoyl chloride (CAS 144036-21-5), a critical building block for lipophilic benzamide pharmacophores and stilbene-based anti-cancer agents.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Methoxy-3-n-propoxybenzoyl chloride (MPBC) is a specialized electrophile used to introduce a "lipophilic clamp" (the n-propoxy chain) into drug scaffolds. Unlike simple anisoyl chlorides, the 3-position propoxy group significantly alters the solubility profile and binding affinity of the final pharmacophore, often targeting hydrophobic pockets in kinases or GPCRs.

This guide addresses the primary challenge of working with MPBC: Hydrolytic Instability. Like most electron-rich acid chlorides, MPBC is prone to rapid hydrolysis upon exposure to ambient moisture, reverting to the parent benzoic acid.

The Solution: A "One-Pot" (Telescoped) approach where the acid chloride is generated in situ and immediately reacted with a nucleophile. This method maximizes yield, minimizes operator exposure to lachrymators, and ensures stoichiometric precision.

Key Applications
  • Benzamide Library Generation: Rapid synthesis of GPCR ligands.

  • Stilbene/Chalcone Precursors: Synthesis of diaryl ketones via Friedel-Crafts, followed by reduction/dehydration to form stilbene derivatives (potential anti-cancer agents).

Chemical Logic & Mechanism[6]

The one-pot protocol relies on the Vilsmeier-Haack activation mechanism when using Oxalyl Chloride, or nucleophilic catalysis when using Thionyl Chloride.

The "Activation-Coupling" Relay
  • Activation: The parent acid (4-Methoxy-3-n-propoxybenzoic acid) is converted to MPBC using a chlorinating agent and a catalytic amount of DMF.

    • Why DMF? DMF reacts with the chlorinating agent to form the reactive Vilsmeier chloroiminium intermediate, which transfers the chloride to the carboxylic acid far more rapidly than the bulk reagent alone.

  • Coupling: The crude MPBC (stripped of excess gas) acts as a hard electrophile, attacking the amine (Amidation) or the aromatic ring (Friedel-Crafts).

Workflow Visualization

The following diagram illustrates the decision tree for the one-pot synthesis.

OnePotWorkflow Start Starting Material: 4-Methoxy-3-n-propoxybenzoic Acid Activation Activation Step (SOCl2 or (COCl)2 + cat. DMF) Start->Activation Inert Atmosphere DCM or Toluene Intermediate Reactive Intermediate: 4-Methoxy-3-n-propoxybenzoyl Chloride (Do Not Isolate) Activation->Intermediate -HCl, -SO2/CO2 In-situ generation Choice Select Nucleophile Intermediate->Choice PathA Path A: Amidation (+ Primary/Secondary Amine) Choice->PathA Base (TEA/DIPEA) PathB Path B: Friedel-Crafts (+ Arene + AlCl3) Choice->PathB Lewis Acid ProductA Target A: Lipophilic Benzamide PathA->ProductA ProductB Target B: Diaryl Ketone / Stilbene Precursor PathB->ProductB

Caption: Logical flow for the telescoped synthesis of MPBC derivatives, highlighting the bifurcation between amidation and acylation pathways.

Experimental Protocols

Protocol A: In-Situ Amidation (Library Synthesis)

Best for: Creating diverse amide libraries for SAR studies.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) (Anhydrous)

  • Target Amine (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Charge a flame-dried Round Bottom Flask (RBF) with 4-Methoxy-3-n-propoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

    • Cool to 0°C under a Nitrogen atmosphere.

    • Add catalytic DMF (2 drops per mmol of acid).

    • Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Take an aliquot, quench with MeOH, and check LCMS. Disappearance of Acid (M+1) and appearance of Methyl Ester (M+15) confirms conversion to Acid Chloride.

  • Solvent Swap (Optional but Recommended):

    • If excess Oxalyl Chloride is detrimental to the amine, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess reagent. Re-dissolve the yellow residue (MPBC) in fresh anhydrous DCM.

  • Coupling (Amidation):

    • In a separate vessel, dissolve the Target Amine (1.1 equiv) and TEA (2.5 equiv) in DCM.

    • Cool the amine solution to 0°C.

    • Cannulate the MPBC solution dropwise into the amine solution. Note: Reverse addition (Acid Chloride into Amine) prevents dimer formation.

    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated NaHCO3.

    • Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over Na2SO4 and concentrate.

Protocol B: Friedel-Crafts Acylation (Scaffold Synthesis)

Best for: Synthesis of diaryl ketones, precursors to stilbenes.

Reagents:

  • 4-Methoxy-3-n-propoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (5.0 equiv - acts as solvent/reagent)

  • Aluminum Chloride (AlCl3) (1.2 equiv)

  • Substituted Benzene (e.g., 1,2-dimethoxybenzene) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.

Step-by-Step Methodology:

  • Activation:

    • Combine the benzoic acid and Thionyl Chloride in a flask equipped with a reflux condenser and a caustic scrubber (NaOH trap).

    • Reflux (75°C) for 3 hours. The solution should turn homogeneous.

    • Evaporation (Critical): Remove all excess SOCl2 under vacuum. Co-evaporate with Toluene twice to ensure complete removal (residual SOCl2 poisons the Friedel-Crafts catalyst).

    • Result: Crude MPBC as a viscous yellow/amber oil.

  • Acylation:

    • Dissolve the crude MPBC in dry DCE.

    • Add the Substituted Benzene substrate.[2]

    • Cool to 0°C.[3]

    • Add AlCl3 portion-wise (exothermic). The mixture will likely turn dark red/brown.

    • Stir at 0°C for 1 hour, then warm to RT or reflux depending on the nucleophilicity of the substrate.

  • Quenching:

    • Pour the reaction mixture carefully onto a mixture of Ice and conc. HCl. Caution: Violent hydrolysis of aluminum salts.

    • Extract with DCM.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationWhy it matters?
Moisture Control < 0.05% H2O in solventsMPBC hydrolyzes rapidly back to the acid, reducing yield and contaminating the product.
Catalyst (DMF) 1-2 mol%Without DMF, the reaction with Oxalyl Chloride is sluggish; too much DMF can form stable impurities.
Stoichiometry 1.05 - 1.2 eq (Chlorinating agent)Large excess of Oxalyl Chloride can lead to side reactions with the amine (e.g., oxamide formation).
Temperature 0°C (Addition) -> RT (Reaction)Controlling the exotherm during addition prevents decomposition of the labile propoxy ether linkage.

Troubleshooting Guide:

  • Issue: Low yield in Amidation.

    • Cause: Residual HCl protonating the amine.

    • Fix: Increase base (TEA/DIPEA) to 3.0 equiv or ensure thorough evaporation of the acid chloride step.

  • Issue: Cleavage of Propoxy group.

    • Cause: Lewis acid (AlCl3) is too harsh or temperature too high.

    • Fix: Use milder Lewis acids (ZnCl2, FeCl3) or lower temperatures for the Friedel-Crafts step.

References

  • Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • One-Pot Amidation Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Friedel-Crafts Acylation Conditions: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Application in Stilbene Synthesis: Specific reference to 4-Methoxybenzoyl chloride derivatives in anti-cancer research. Shree Ganesh Remedies Ltd.[4] Product Application Note. Link

  • Safety Data: PubChem Compound Summary for 4-Methoxybenzoyl chloride (Analogous handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 4-Methoxy-3-n-propoxybenzoyl Chloride

Welcome to the technical support center for handling 4-Methoxy-3-n-propoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Methoxy-3-n-propoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this highly reactive acyl chloride during experimental procedures. By understanding the underlying chemical principles and adhering to rigorous techniques, you can ensure the integrity of your starting material and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 4-Methoxy-3-n-propoxybenzoyl chloride so susceptible to hydrolysis?

A1: Like other acyl chlorides, 4-Methoxy-3-n-propoxybenzoyl chloride possesses a highly electrophilic carbonyl carbon. This high reactivity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This makes the carbonyl carbon an exceptionally attractive target for nucleophiles, including water. The reaction with water is a rapid and often vigorous nucleophilic acyl substitution, leading to the formation of the corresponding carboxylic acid (4-methoxy-3-n-propoxybenzoic acid) and hydrogen chloride (HCl) gas.[1][2][3]

Q2: What are the immediate signs that my 4-Methoxy-3-n-propoxybenzoyl chloride has been compromised by moisture?

A2: There are two primary indicators of hydrolysis. Firstly, upon exposure to atmospheric moisture, the compound will fume, which is the visible manifestation of HCl gas being liberated.[1] Secondly, the formation of the corresponding carboxylic acid, which may have different solubility characteristics than the acyl chloride, could lead to the appearance of a solid precipitate or a change in the solution's clarity.[1]

Q3: What are the consequences of using partially hydrolyzed 4-Methoxy-3-n-propoxybenzoyl chloride in my reaction?

A3: Using a partially hydrolyzed reagent is strongly discouraged for several critical reasons:

  • Stoichiometric Imbalance: The presence of the carboxylic acid impurity means the actual concentration of your acyl chloride is lower than calculated, leading to inaccurate stoichiometry and potentially incomplete reactions.[1]

  • Side Reactions: The carboxylic acid can participate in unintended side reactions, complicating your reaction mixture.

  • Purification Challenges: The presence of the carboxylic acid by-product can significantly complicate the purification of your desired product, often leading to lower isolated yields.[1]

Q4: How should I properly store 4-Methoxy-3-n-propoxybenzoyl chloride to ensure its long-term stability?

A4: Rigorous exclusion of moisture is paramount. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] For enhanced protection, consider using bottles with specialized septa, such as Sure/Seal™ packaging, which allow for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[4][5]

Troubleshooting Guide: In-Reaction Hydrolysis

This section addresses issues that may arise during your experiment, leading to the unintended hydrolysis of 4-Methoxy-3-n-propoxybenzoyl chloride.

Issue 1: I observe fuming when adding the acyl chloride to my reaction vessel, and my yields are consistently low.

Probable Cause: This is a classic sign of moisture contamination within your reaction setup. The source could be inadequately dried glassware, solvents, or a compromised inert atmosphere.

Solution Workflow:

  • Glassware Preparation: Ensure all glassware is meticulously dried. Oven-drying overnight at a minimum of 125°C is effective.[4][6] For immediate use, flame-drying the assembled apparatus under a flow of inert gas is a reliable alternative.[6][7] Even glassware that appears dry to the naked eye has a microscopic film of adsorbed water on its surface that must be removed.[6]

  • Solvent Anhydrousness: Use only freshly dried and degassed solvents. The choice of drying agent is solvent-dependent.

  • Inert Atmosphere Integrity: Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the entire reaction, from setup to quench.[7][8] Use a gas bubbler to monitor the gas flow. Argon is denser than air and can be more effective at displacing atmospheric moisture in certain setups.[9]

Issue 2: My reaction is sluggish, and analysis of the crude product shows a significant amount of the corresponding carboxylic acid.

Probable Cause: Besides moisture contamination, this could indicate that your nucleophile is not sufficiently reactive to compete with the trace amounts of water present. Additionally, if a non-nucleophilic base (e.g., triethylamine) is used, it may contain water impurities.

Solution Workflow:

  • Re-evaluate Solvent Drying: Confirm the anhydrous nature of your solvent using appropriate methods (see table below).

  • Purify Amine Bases: If using a liquid amine base like triethylamine or pyridine, consider distilling it from a suitable drying agent (e.g., calcium hydride) prior to use.[9]

  • Reaction Temperature: While many acyl chloride reactions are performed at low temperatures to control exotherms, ensure the temperature is not so low that it significantly retards the desired reaction, giving the hydrolysis side reaction a kinetic advantage.

  • Use of a Scavenger Base: In reactions where HCl is produced, a non-nucleophilic base like pyridine or triethylamine is often added.[2][10] This base "scavenges" the HCl, preventing it from catalyzing unwanted side reactions.

Data Summary: Solvent Drying Agents
SolventRecommended Drying Agent(s)Indicator/Notes
Tetrahydrofuran (THF)Sodium/benzophenone ketylA persistent deep blue or purple color indicates anhydrous conditions.[11]
Dichloromethane (DCM)Calcium hydride (CaH₂)Distill prior to use. No colorimetric indicator.[11]
Acetonitrile (MeCN)Calcium hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[11]
N,N-Dimethylformamide (DMF)Barium oxide or 4Å molecular sievesDecomposes in the presence of basic drying agents like CaH₂.[11] Dry and then distill under reduced pressure.[11]
Diethyl EtherSodium/benzophenone ketylSimilar to THF, a deep purple/blue color indicates dryness.[11]

This table provides a summary of common drying agents. Always consult authoritative sources for detailed procedures and safety precautions.[11][12]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for ensuring an anhydrous reaction environment using a Schlenk line or a manifold connected to a source of inert gas and a vacuum pump.

Materials:

  • Oven-dried or flame-dried reaction flask with a sidearm

  • Rubber septa

  • Nitrogen or argon gas source with a bubbler

  • Vacuum source

  • Syringes and needles (oven-dried)

Procedure:

  • Assembly: Assemble the hot, dry glassware quickly while flushing with a stream of inert gas.[5] Seal all joints appropriately.

  • Purging: Attach the reaction vessel to the manifold. Evacuate the flask under vacuum for several minutes to remove air and volatile moisture.

  • Backfilling: Gently refill the flask with the inert gas.

  • Cycling: Repeat the evacuate-and-refill cycle at least three times to ensure a completely inert atmosphere.[7]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum.[13][14][15] For solid reagents, add them under a positive flow of inert gas (counterflow).[7]

Protocol 2: Analytical Confirmation of Hydrolysis (Derivatization-HPLC)

Direct analysis of highly reactive acyl chlorides can be challenging.[16][17] A reliable method to quantify the extent of hydrolysis is to analyze the amount of the resulting carboxylic acid. A more advanced approach involves derivatizing any remaining acyl chloride for HPLC analysis.

Principle: This method uses a derivatizing agent, such as 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable derivative with a strong UV chromophore, allowing for sensitive detection by HPLC.[16]

Procedure Outline:

  • Sample Preparation: At a defined time point, quench a small, accurately measured aliquot of the reaction mixture in a solution of the derivatizing agent (e.g., 2-nitrophenylhydrazine in acetonitrile).[16]

  • Derivatization: Allow the reaction to proceed for a set time (e.g., 30 minutes at room temperature) to ensure complete derivatization of the acyl chloride.[16]

  • HPLC Analysis: Analyze the resulting solution by reverse-phase HPLC with UV detection at a wavelength appropriate for the derivative (e.g., ~395 nm for the 2-nitrophenylhydrazine derivative).[16]

  • Quantification: Use a calibration curve prepared from a known standard of the derivatized 4-Methoxy-3-n-propoxybenzoyl chloride to quantify its concentration in the reaction mixture.

Visual Guides

Mechanism of Hydrolysis

The following diagram illustrates the nucleophilic acyl substitution mechanism for the hydrolysis of an acyl chloride.

Caption: Mechanism of Acyl Chloride Hydrolysis.

Workflow for Anhydrous Reaction Setup

This flowchart outlines the critical steps for preparing a reaction environment free from atmospheric moisture.

G start Start: Moisture-Sensitive Reaction dry_glassware 1. Dry Glassware (Oven-dry or Flame-dry) start->dry_glassware assemble 2. Assemble Apparatus (Hot, under inert gas flow) dry_glassware->assemble purge 3. Purge with Inert Gas (3x Vacuum/Backfill Cycles) assemble->purge add_solvents 4. Add Anhydrous Solvents (Via dry syringe) purge->add_solvents add_reagents 5. Add Reagents (Under positive inert pressure) add_solvents->add_reagents run_reaction 6. Run Reaction (Maintain inert atmosphere) add_reagents->run_reaction end Reaction Complete run_reaction->end

Sources

Optimization

Troubleshooting low reactivity of 4-Methoxy-3-n-propoxybenzoyl chloride

Core Technical Analysis: The "Deactivated Electrophile" Paradox Before troubleshooting, it is critical to understand why this molecule behaves differently than standard benzoyl chloride. The Root Cause: 4-Methoxy-3-n-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Deactivated Electrophile" Paradox

Before troubleshooting, it is critical to understand why this molecule behaves differently than standard benzoyl chloride.

The Root Cause: 4-Methoxy-3-n-propoxybenzoyl chloride is an electron-rich acid chloride .

  • Electronic Deactivation: The 4-methoxy group is a strong

    
    -donor (Resonance Effect). It pushes electron density into the benzene ring and, through conjugation, onto the carbonyl carbon.
    
  • The Result: The carbonyl carbon, which must be electrophilic (positive) to react with amines or alcohols, becomes less positive. It is "deactivated" compared to unsubstituted benzoyl chloride.

  • Steric Factor: The 3-n-propoxy group adds steric bulk meta to the carbonyl, slightly hindering the approach of nucleophiles, but the electronic effect is the primary driver of low reactivity.

Mechanism of Deactivation (Visualized)

ResonanceEffect cluster_legend Impact on Reactivity Methoxy 4-Methoxy Group (Strong Pi-Donor) Ring Benzene Ring (Conjugation) Methoxy->Ring Donates e- pair Carbonyl Carbonyl Carbon (Reaction Center) Ring->Carbonyl Increases e- density Nucleophile Incoming Nucleophile (Amine/Alcohol) Carbonyl->Nucleophile REPELLED / SLOWED (Reduced Electrophilicity) High e- Density High e- Density

Figure 1: The resonance donation from the methoxy group reduces the electrophilicity of the carbonyl carbon, slowing down nucleophilic attack.

Troubleshooting Guide (Q&A Format)

Module A: Synthesis & Purity (Making the Reagent)

Q1: I am trying to synthesize the acid chloride from the carboxylic acid using Thionyl Chloride (


), but the reaction is incomplete even after reflux. Why? 

Diagnosis: The same electronic effect that makes the acid chloride unreactive also makes the carboxylic acid precursor less acidic and harder to activate.


 alone is often insufficient for electron-rich benzoic acids.

Solution: The Vilsmeier-Haack Activation You must use Dimethylformamide (DMF) as a catalyst.[1][2]

  • Add Catalyst: Add 1-3 drops of dry DMF per 10 mmol of substrate to your

    
     mixture.
    
  • Mechanism: DMF reacts with

    
     to form the highly reactive Vilsmeier chloroiminium reagent.[1] This species attacks the carboxylic acid much faster than 
    
    
    
    can.
  • Protocol Adjustment:

    • Reagent: Thionyl Chloride (3-5 equiv) + DMF (cat.).

    • Conditions: Reflux (75°C) for 2-3 hours.

    • Monitoring: Aliquot quench with methanol -> Check TLC for Methyl Ester (not Acid).

Q2: My product is a sticky gum/solid, but it’s not reacting. How do I know if it’s the acid chloride or hydrolyzed acid?

Diagnosis: Hydrolysis.[3] Electron-rich acid chlorides are less reactive toward amines but still moisture-sensitive. If stored improperly, they revert to the carboxylic acid (which is unreactive in coupling conditions without coupling agents).

Validation Protocol (The "Methanol Check"):

  • Take a small sample (~5 mg).

  • Dissolve in dry Methanol (0.5 mL).

  • Add 1 drop of Triethylamine (TEA).

  • Run TLC against the starting Carboxylic Acid.

    • Result A (Good): You see a distinct spot (Methyl Ester) with a higher

      
       than the acid.
      
    • Result B (Bad): You see only the starting material spot (Acid). Conclusion: Your reagent has hydrolyzed. Reprocess with

      
      .
      
Module B: Coupling Reactions (Using the Reagent)

Q3: I have confirmed I have the acid chloride, but the coupling with my amine/alcohol is extremely slow (<20% yield).

Diagnosis: "Background" acylation is too slow due to the deactivated carbonyl (see Section 1). You are relying on direct attack, which is energetically unfavorable here.

Solution: Nucleophilic Catalysis (DMAP) You must switch from a base-sponge (like Pyridine/TEA alone) to a nucleophilic catalyst.

  • Add: 4-Dimethylaminopyridine (DMAP) (10-20 mol%).

  • Mechanism: DMAP attacks the acid chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic (charged) and much more reactive toward your nucleophile than the original acid chloride.

Experimental Protocol (Optimized Coupling):

Component Standard Optimized for 4-Methoxy-3-n-propoxy
Solvent DCM or THF DCM (Anhydrous) - Best solubility/rate balance.
Base TEA (1.5 eq) TEA (2.0 eq) - To scavenge HCl.
Catalyst None DMAP (0.1 - 0.2 eq) - CRITICAL STEP.

| Temp | 0°C to RT | Start 0°C, warm to Reflux if steric bulk is high. |

Q4: Can I use Schotten-Baumann conditions (aqueous base/DCM biphasic)?

Recommendation: NO. While electron-rich acid chlorides are slightly more stable to water than electron-poor ones, the hydrolysis rate will still compete with the slow amidation rate.

  • Strictly Anhydrous: Use oven-dried glassware and inert atmosphere (

    
    /Ar).
    

Decision Logic & Workflow

Use this flowchart to determine your next experimental step.

TroubleshootingFlow Start Start: Low Reactivity Observed CheckState Physical State Check: Is it a white solid/gum? Start->CheckState MethanolTest Perform Methanol Quench Test (See Module A) CheckState->MethanolTest ResultAcid TLC shows Acid MethanolTest->ResultAcid Only Acid Spot ResultEster TLC shows Ester MethanolTest->ResultEster New Ester Spot ActionResynth Action: Material Hydrolyzed. Re-synthesize with SOCl2 + DMF cat. ResultAcid->ActionResynth ActionCoupling Action: Material is Good. Problem is Kinetics. ResultEster->ActionCoupling AddDMAP Add 20 mol% DMAP Switch to DCM reflux ActionCoupling->AddDMAP

Figure 2: Diagnostic workflow for isolating reagent quality issues vs. kinetic limitations.

References & Authority

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

    • Context: Foundational mechanism of electronic deactivation in carbonyls by EDGs.

  • Sigma-Aldrich. (2023). 4-Methoxybenzoyl chloride Product Specification.

    • Context: Physical properties and handling of the direct analog (4-methoxybenzoyl chloride).[4]

  • Common Organic Chemistry. (2023). Thionyl Chloride (SOCl2) Reactions & Vilsmeier-Haack Mechanism.

    • Context: Mechanism of DMF catalysis in acid chloride synthesis.[1][5]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

    • Context: The definitive review on using DMAP to accelerate sluggish acylations.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling acid chlorides.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxy-3-n-propoxybenzoyl Chloride

Introduction: The "Hidden" Instability Welcome to the technical support hub for 4-Methoxy-3-n-propoxybenzoyl chloride . If you are accessing this guide, you are likely facing one of three problems: your product is "smoki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Instability

Welcome to the technical support hub for 4-Methoxy-3-n-propoxybenzoyl chloride .

If you are accessing this guide, you are likely facing one of three problems: your product is "smoking" upon air exposure, your NMR shows a "wet" carboxylic acid peak, or your oil is refusing to crystallize. This molecule combines the reactivity of an acid chloride with the lipophilicity of a propoxy ether. While the ether linkage is stable, the chlorocarbonyl group (


) is aggressively electrophilic and moisture-sensitive.

This guide treats the purification not as a single step, but as a chain of custody where moisture is the enemy.

Module 1: Critical Triage (Read Before Proceeding)

Q: My crude product is fuming/smoking when I open the flask. Is it ruined?

A: Not necessarily, but it is degrading. The "smoke" is hydrogen chloride (HCl) gas formed when the acid chloride reacts with atmospheric moisture.

  • Immediate Action: Flush the flask with dry Nitrogen or Argon immediately and seal it.

  • Diagnosis: If the liquid is turning from pale yellow to dark brown/black, thermal decomposition or polymerization is occurring. If it remains amber/yellow but fumes, it is salvageable via distillation.

Q: Can I purify this using flash column chromatography (Silica/Alumina)?

A: ABSOLUTELY NOT. Standard silica gel contains surface hydroxyl groups and adsorbed water.

  • The Result: The silica will hydrolyze your acid chloride back to 4-Methoxy-3-n-propoxybenzoic acid immediately. The column will heat up (exothermic hydrolysis), and your product will be lost.

  • The Exception: Flash chromatography is only possible if you convert the acid chloride to a stable ester or amide first. For the chloride itself, you must use Distillation or Crystallization .

Module 2: Removing Thionyl Chloride ( )

Most syntheses of this compound involve refluxing the parent acid with thionyl chloride. Residual


 is the most common impurity and interferes with crystallization.
The Protocol: Azeotropic Removal

You cannot simply "rotovap" thionyl chloride off; traces always remain, acting as a solvent that prevents your product from solidifying.

  • Concentrate: Remove the bulk

    
     via rotary evaporation (bath temp 
    
    
    
    ).
  • The Chaser Solvent: Add anhydrous Toluene (approx. 2-3 mL per gram of crude).

  • Strip: Evaporate the toluene. The toluene forms a binary azeotrope with thionyl chloride (BP ~76°C), dragging the stubborn traces of

    
     out of the oil.
    
  • Repeat: Perform this "chase" 3 times.

Visualizing the Removal Logic:

G cluster_0 Crude Mixture Product Target Molecule (BP > 200°C) Toluene Add Toluene (Azeotropic Agent) Impurity Residual SOCl2 (BP 76°C) Impurity->Toluene Trapped Evap Rotary Evaporation (Vacuum) Impurity->Evap dragged out by Toluene Toluene->Evap Co-distillation Result SOCl2-Free Oil Ready for Distillation Evap->Result Residue

Caption: Mechanism of Toluene-assisted removal of Thionyl Chloride.

Module 3: Vacuum Distillation (The Gold Standard)

Since the propoxy group increases the boiling point compared to the methoxy analog, high vacuum is mandatory to prevent thermal decomposition.

Physical Properties Table (Estimated)
PropertyValue (Approximate)Notes
Boiling Point (760 mmHg) > 280°CDo not attempt atmospheric distillation.
Boiling Point (0.5 mmHg) 135°C - 155°CIdeal range for purification.
Melting Point 20°C - 40°CLikely a viscous oil that solidifies slowly.
Appearance Clear to Amber OilDark brown indicates decomposition.
Troubleshooting the Distillation

Q: The temperature is rising, but nothing is distilling. A: Your manifold likely has insufficient vacuum, or the "head" path is too cold.

  • Fix: Insulate the distillation head with aluminum foil and glass wool. Ensure your vacuum is

    
    .
    

Q: The product solidified in the condenser. A: This compound has a melting point near room temperature.

  • Fix: Turn off the cooling water in the condenser. The ambient air is sufficient to condense the vapor without freezing it. If it clogs, gently warm the condenser with a heat gun.

Q: Violent bumping is occurring. A: Common with viscous oils.

  • Fix: Use a vigorous magnetic stir bar (not boiling chips, which are ineffective in vacuum) or a capillary bleed valve.

Module 4: Crystallization (For Solid Derivatives)

If the product is solid at room temperature (or if you have a seed crystal), crystallization is superior to distillation for removing hydrolyzed acid impurities.

Solvent System: Hexane / Toluene (Anhydrous)

  • Dissolution: Dissolve crude mass in minimum amount of warm anhydrous Toluene (

    
    ).
    
  • Precipitation: Slowly add anhydrous Hexane until slight turbidity (cloudiness) persists.

  • Cooling: Allow to cool to RT, then place in a freezer (

    
    ) under a nitrogen atmosphere.
    
  • Filtration: Filter quickly under a blanket of nitrogen (Schlenk filtration is best) to avoid hydrolysis from air moisture.

Why this works: The hydrolyzed impurity (4-Methoxy-3-n-propoxybenzoic acid) is much less soluble in non-polar hexane than the acid chloride, but the acid chloride will crystallize out if the temperature is lowered sufficiently.

Module 5: Quality Control (QC) - The "Trap"

Q: How do I run an NMR? If I use


, it hydrolyzes in the tube. 
A:  Standard chloroform often contains traces of water and ethanol (stabilizer), which react with your product.

The Derivatization Trick (Method A - Recommended): Do not analyze the chloride directly. Convert a small aliquot to a stable methyl ester.

  • Take 1 drop of your purified acid chloride.

  • Add 0.5 mL of dry Methanol.

  • Wait 5 minutes (reaction is rapid).

  • Evaporate the methanol.

  • Run NMR on the resulting Methyl Ester .

    • Interpretation: If the spectrum is clean, your Acid Chloride was clean. If you see two sets of peaks in the aromatic region, your original sample contained unreacted acid.

Direct Analysis (Method B): If you must analyze the chloride:

  • Filter

    
     through a small plug of basic alumina (activates/dries it) immediately before use.
    
  • Add a molecular sieve to the NMR tube.

Summary Workflow

PurificationFlow Start Crude Reaction Mixture (Contains SOCl2) Azeotrope Azeotropic Distillation (3x Toluene Chase) Start->Azeotrope Remove Volatiles CheckState Check Physical State (at 25°C) Azeotrope->CheckState Liquid Viscous Oil CheckState->Liquid Solid Solid / Semi-Solid CheckState->Solid Distill High Vacuum Distillation (0.1 - 1.0 mmHg) Liquid->Distill Primary Method Cryst Recrystallization (Toluene/Hexane - Anhydrous) Solid->Cryst Preferred Method QC QC: Derivatize to Methyl Ester (1H-NMR) Distill->QC Cryst->QC

Caption: Decision tree for the purification of alkoxy-benzoyl chlorides.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Acid Chlorides and removal of Thionyl Chloride).

  • Sigma-Aldrich. 4-Methoxybenzoyl chloride Product Specification & Safety Data Sheet. (Used for physical property extrapolation of the 3-propoxy analog).

  • BenchChem. Technical Support: Removal of Excess Thionyl Chloride. (Protocols for azeotropic distillation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic justification for silica gel incompatibility).

Optimization

Technical Support: Troubleshooting Discoloration in 4-Methoxy-3-n-propoxybenzoyl Chloride

Executive Summary You are observing a yellow discoloration in 4-Methoxy-3-n-propoxybenzoyl chloride . While pure benzoyl chloride derivatives are typically colorless to pale straw-colored liquids or low-melting solids, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are observing a yellow discoloration in 4-Methoxy-3-n-propoxybenzoyl chloride . While pure benzoyl chloride derivatives are typically colorless to pale straw-colored liquids or low-melting solids, a shift to deep yellow, amber, or orange indicates chemical degradation or impurity accumulation.

For this specific compound, the electron-donating alkoxy groups (methoxy and propoxy) at the 3 and 4 positions activate the aromatic ring, making it significantly more susceptible to oxidative degradation and electrophilic aromatic substitution than unsubstituted benzoyl chloride.

This guide provides a diagnostic framework to identify the root cause—ranging from benign residual thionyl chloride to critical hydrolysis—and step-by-step protocols for purification and validation.

Diagnostic Logic Flowchart

Use the following logic tree to rapidly identify the source of the discoloration before attempting remediation.

Troubleshooting Start Observation: Material is Yellow Smell Fume/Odor Check (In Fume Hood) Start->Smell SO2_Smell Sulfur/Pungent Odor? Smell->SO2_Smell Precipitate Visible White Solid? SO2_Smell->Precipitate No (Only HCl/Sharp) Res_SOCl2 Cause: Residual SOCl2 (Benign Impurity) SO2_Smell->Res_SOCl2 Yes (Acrid/Sulfurous) IronCheck Was Metal Spatula Used? Precipitate->IronCheck No Hydrolysis Cause: Hydrolysis (Critical Failure) Precipitate->Hydrolysis Yes (Benzoic Acid formed) IronContam Cause: Iron(III) Contamination (FeCl3 Complex) IronCheck->IronContam Yes Oxidation Cause: Quinone Oxidation (Storage Issue) IronCheck->Oxidation No

Figure 1: Decision tree for diagnosing acid chloride discoloration.

Root Cause Analysis

The following table summarizes the four most common mechanisms responsible for the yellowing of alkoxy-substituted benzoyl chlorides.

SymptomProbable CauseMechanismSeverity
Yellow/Orange Liquid (No solid)Residual Thionyl Chloride If

was used for synthesis, excess reagent is yellow.[1] It does not degrade the product but interferes with stoichiometry.
Low
White Precipitate + Fuming Hydrolysis Moisture ingress converts

(solid) +

(gas).
Critical
Deep Amber/Brown Oxidation (Quinone formation) The electron-rich ring oxidizes to form colored quinoid species, catalyzed by light or trace metals.Moderate
Yellow Solution (Persistent)Iron Contamination Contact with steel needles/spatulas forms

, which creates yellow complexes with the acid chloride.
Moderate
Why this specific compound?

The 4-methoxy and 3-propoxy groups are strong electron donors. This increases the electron density of the aromatic ring. While this makes the carbonyl carbon slightly less reactive to nucleophiles than unsubstituted benzoyl chloride, it makes the ring itself highly prone to oxidation. Even trace amounts of air, in the presence of light, can generate conjugated impurities (chromophores) that turn the sample yellow [1].

Remediation Protocols

Warning: All manipulations must be performed in a fume hood. Acid chlorides are corrosive and lachrymators.

Protocol A: Vacuum Distillation (Purification)

This is the gold standard for restoring purity.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and flushed with Argon/Nitrogen.

  • Vacuum: Apply high vacuum (<1 mmHg is ideal). The high boiling point of benzoyl derivatives (typically >260°C at atm) requires vacuum to prevent thermal decomposition [2].

  • Heat: Slowly heat the oil bath.

    • Fraction 1: Low boiling impurities (residual

      
      , solvents). Discard.
      
    • Fraction 2: Pure 4-Methoxy-3-n-propoxybenzoyl chloride (Collect).

    • Residue: Dark, viscous material (polymerized/oxidized impurities).

  • Storage: Immediately seal the receiving flask under inert gas.

Protocol B: Nitrogen Sparging (Degassing)

Use this if the yellowing is mild and likely due to residual


 or 

gases.
  • Insert a long syringe needle connected to a dry Nitrogen line into the liquid.

  • Insert a short vent needle connected to a bubbler (neutralizing trap).

  • Bubble gas gently for 15-30 minutes. This strips out volatile acidic gases that catalyze degradation.

Quality Control: The Morpholine Titration

Do not rely on simple hydrolysis titration (AgNO3), as it cannot distinguish between the acid chloride and free HCl impurities. The Morpholine Method is specific to the acyl chloride functional group [3].

Principle:



The unreacted morpholine is then back-titrated with standard acid.

Reagents:

  • Morpholine solution (0.5 N in methanol).

  • 0.5 N HCl (standardized).

  • Indicator: Methyl Red.

Procedure:

  • Weigh ~1.0 g of the acid chloride sample into a flask.

  • Add 50.0 mL of the Morpholine solution.

  • Swirl and let stand for 10-15 minutes (reaction is rapid).

  • Add 5 drops of Methyl Red indicator.

  • Titrate the excess morpholine with 0.5 N HCl to a red endpoint.

  • Blank: Run the same titration on 50.0 mL of Morpholine solution without sample.

Calculation:



Frequently Asked Questions (FAQ)

Q: Can I use the yellow acid chloride "as is"? A: If the yellowing is mild (straw colored) and there is no precipitate, it is likely >95% pure and usable for qualitative reactions. For strict stoichiometry or quantitative kinetics, you must purify it. The colored impurities can act as radical scavengers or catalysts in sensitive couplings.

Q: Why did it turn yellow in the freezer? A: Freezers are often humid. If the container seal is imperfect (e.g., a simple screw cap without Parafilm), moisture condenses and is drawn in as the air inside contracts. This causes hydrolysis. Always store in a desiccator or a Schlenk flask with a greased glass joint.

Q: I used Thionyl Chloride (


) to make it. Why is it orange? 
A:  You likely have residual 

trapped in the crystal lattice or liquid matrix.

is yellow/orange. This is common if you simply rotary evaporated the solvent. To fix: Add dry toluene and rotary evaporate again (azeotropic removal), or perform Protocol B (Sparging).

References

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride Product Specification. Retrieved from (Proxy for specific alkoxy derivative properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. Wiley.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Benzoyl Chloride Chemical Datasheet. CAMEO Chemicals.[2] Retrieved from .

Sources

Troubleshooting

Technical Support Center: Acylation with 4-Methoxy-3-n-propoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for optimizing acylation reactions involving 4-Methoxy-3-n-propoxybenzoyl chloride. This guide is designed to provid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing acylation reactions involving 4-Methoxy-3-n-propoxybenzoyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are successful and reproducible.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the acylation of various substrates with 4-Methoxy-3-n-propoxybenzoyl chloride, a key intermediate in many synthetic pathways.

Question 1: My acylation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a slow or incomplete Friedel-Crafts acylation reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is crucial. Ensure it is fresh and anhydrous, as moisture can significantly deactivate it. Consider adding a slight excess of the catalyst. For less reactive aromatic substrates, a stronger Lewis acid like AlCl₃ may be necessary.[1]

  • Reaction Temperature: While room temperature is a common starting point, some acylations require heating to proceed at a reasonable rate.[2][3] Conversely, for highly reactive substrates, cooling the reaction mixture (e.g., 0-5°C) during the addition of reagents can prevent side reactions and improve selectivity.[4] Monitor the reaction by TLC, GC, or NMR to determine the optimal temperature profile.[5]

  • Solvent Choice: The solvent can influence the solubility of reactants and the activity of the catalyst.[1] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene for highly deactivated rings.[1] Ensure your starting materials are fully dissolved.

  • Substrate Reactivity: Aromatic rings with electron-withdrawing groups are deactivated and will react more slowly. In such cases, increasing the temperature, using a more potent Lewis acid, or increasing the reaction time may be necessary.

Question 2: I'm observing the formation of multiple products, leading to a low yield of the desired acylated compound. How can I improve selectivity?

Answer:

The formation of multiple products often points to issues with regioselectivity or side reactions. Here’s how to address this:

  • Isomer Formation: In substituted aromatic rings, acylation can occur at different positions. The methoxy and propoxy groups on the benzoyl chloride are ortho-, para-directing. The regioselectivity on the substrate will depend on its existing substituents. To favor the desired isomer, consider:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.[6]

    • Choice of Lewis Acid: Milder Lewis acids like SnCl₄ or ZnCl₂ may offer better regioselectivity in some cases, although potentially at the cost of reaction rate.[1]

  • Polyacylation: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, it can still occur with highly activated aromatic substrates.[7][8][9] Using a stoichiometric amount of the acylating agent and monitoring the reaction closely can help prevent this.

  • Side Reactions: The acyl chloride itself can undergo side reactions. Ensure the 4-Methoxy-3-n-propoxybenzoyl chloride is of high purity. It can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride.[10][11][12]

Question 3: The work-up procedure for my reaction is complicated, and I'm losing a significant amount of product. Are there ways to simplify this?

Answer:

A challenging work-up is a common hurdle. Here are some tips for a cleaner and more efficient product isolation:

  • Quenching: The reaction is typically quenched by carefully adding the reaction mixture to ice-cold water or a dilute acid solution to decompose the catalyst-ketone complex.[4] This should be done slowly and with vigorous stirring to manage the exothermic reaction.

  • Extraction: After quenching, the product is usually extracted into an organic solvent. Ensure you are using an appropriate solvent in which your product is highly soluble and immiscible with water. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Washing: Washing the organic layer with a dilute base (like sodium bicarbonate solution) can help remove any unreacted acid chloride and acidic byproducts. A final wash with brine helps to remove residual water before drying.

  • Purification: If the crude product is still impure, column chromatography is often the most effective purification method. Selecting the right solvent system is key to achieving good separation.

Section 2: Frequently Asked Questions (FAQs)

What is the optimal temperature range for acylation with 4-Methoxy-3-n-propoxybenzoyl chloride?

The optimal temperature is highly dependent on the reactivity of the aromatic substrate. A general guideline is as follows:

Substrate ReactivityTypical Temperature RangeNotes
Highly Activated (e.g., anisole, phenols)0°C to Room TemperatureCooling during addition of reagents is often recommended to control the reaction rate and improve selectivity.[4]
Moderately Activated (e.g., toluene)Room Temperature to 60°CGentle heating may be required to drive the reaction to completion.[2][6]
Deactivated (e.g., nitrobenzene)60°C to RefluxHigher temperatures and stronger Lewis acids are often necessary.
How can I monitor the progress of my acylation reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on the reaction progress.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture.[5]

  • Mass Spectrometry (MS): Rapid ambient sampling mass spectrometry techniques can provide quick structural information on the components of the reaction mixture.

What are the key safety precautions when working with 4-Methoxy-3-n-propoxybenzoyl chloride and Lewis acids?
  • Handling: Both acyl chlorides and Lewis acids like aluminum chloride are corrosive and moisture-sensitive.[14][15][16][17] Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Moisture Sensitivity: Reactions should be conducted under anhydrous conditions using dry glassware and solvents to prevent decomposition of the reagents. An inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Quenching: The quenching of the reaction is highly exothermic and releases HCl gas.[2] This step must be performed carefully and in a fume hood.

Section 3: Experimental Protocol & Visualization

General Protocol for Friedel-Crafts Acylation

This protocol provides a general guideline. The specific amounts, temperatures, and reaction times will need to be optimized for your particular substrate.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagent Addition:

    • To the flask, add the aromatic substrate and a suitable anhydrous solvent (e.g., DCM).

    • Cool the mixture in an ice bath.

    • Carefully and portion-wise, add the anhydrous Lewis acid (e.g., AlCl₃).

    • In the dropping funnel, place a solution of 4-Methoxy-3-n-propoxybenzoyl chloride in the same anhydrous solvent.

  • Reaction:

    • Add the acyl chloride solution dropwise to the stirred mixture of the substrate and Lewis acid.

    • After the addition is complete, allow the reaction to stir at the determined optimal temperature.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

    • Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Workflow Diagram

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Assemble Dry Glassware under Inert Atmosphere Add_Substrate Add Aromatic Substrate & Solvent Prep->Add_Substrate Cool Cool to 0-5°C Add_Substrate->Cool Add_Catalyst Add Lewis Acid Catalyst Cool->Add_Catalyst Add_Acyl_Chloride Slowly Add 4-Methoxy-3-n-propoxybenzoyl chloride Add_Catalyst->Add_Acyl_Chloride Stir Stir at Optimal Temperature Add_Acyl_Chloride->Stir Monitor Monitor Progress (TLC/GC/NMR) Stir->Monitor Quench Quench with Ice/HCl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layers Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify

Caption: General workflow for Friedel-Crafts acylation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Catalyst_Check Is the Lewis Acid fresh and anhydrous? Start->Catalyst_Check Catalyst_No Use fresh, anhydrous catalyst. Consider increasing stoichiometry. Catalyst_Check->Catalyst_No No Catalyst_Yes Proceed to Temperature Check Catalyst_Check->Catalyst_Yes Yes Temp_Check Is the temperature optimized? Catalyst_Yes->Temp_Check Temp_No Systematically vary temperature (e.g., 0°C, RT, heat) and monitor. Temp_Check->Temp_No No Temp_Yes Proceed to Substrate/Solvent Check Temp_Check->Temp_Yes Yes Substrate_Check Is the substrate deactivated? Are all reagents soluble? Temp_Yes->Substrate_Check Substrate_No Consider side reactions or work-up losses. Substrate_Check->Substrate_No No Substrate_Yes Increase temperature, use stronger Lewis acid, or change solvent. Substrate_Check->Substrate_Yes Yes

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene.
  • Charron, G., Zhang, M. M., Yount, J. S., Wilson, J., Raghavan, A. S., Shamir, E., & Hang, H. C. (2012). Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. Current protocols in chemical biology, 4(4), 283–304. [Link]

  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
  • Gao, X., & Hang, H. C. (2015). Chemical reporters for exploring protein acylation. Biochemical Society transactions, 43(2), 250–256. [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • BenchChem. (n.d.). Avoiding side reactions in Friedel-Crafts alkylation.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • The Organic Chemistry Tutor. (2017, July 5).
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride.
  • Yang, Y. Y., Ascano, J. M., & Hang, H. C. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640–3641. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene.
  • Singh, K., Adams, A., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and bioanalytical chemistry, 409(30), 7223–7234. [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros.
  • Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Ameh, A. E., Dibal, H. I., & Musyoka, N. M. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 648356. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
  • Mazzarella, D., Pulcinella, A., Bovy, L., & Noël, T. (2021). Rapid and Direct Photocatalytic C(sp3)−H Acylation and Arylation in Flow. Angewandte Chemie International Edition, 60(35), 19353-19359. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 16). 4-Methoxybenzyl Chloride (stabilized with Amylene) Safety Data Sheet.
  • Scribd. (n.d.). Friedel-Crafts Alkylation vs. Acylation Guide.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Scheme 1. a) Reaction profile of the acylation coupling reaction between 4-methoxy benzoyl chloride and cyclohexane in flow (left) and batch (right).
  • Vaia. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions.
  • Acros Organics. (2025, December 22). 4-Methoxybenzoyl chloride Safety Data Sheet.
  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 25). 3-Fluoro-4-methoxybenzoyl chloride Safety Data Sheet.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone.
  • Request PDF. (2025, August 7). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl).
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 4-Methoxy-3-n-propoxybenzoyl Chloride: A Comparative Analysis Centered on 1H NMR Interpretation

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-3-n-propoxybenzoyl chloride, a key intermediate in pharmaceutical and materials science. We move beyond a simple p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-methoxy-3-n-propoxybenzoyl chloride, a key intermediate in pharmaceutical and materials science. We move beyond a simple peak-list interpretation to a causative analysis, explaining why each proton resonates at its specific chemical shift and exhibits a particular splitting pattern. Furthermore, we will objectively compare the insights derived from 1H NMR with those from complementary analytical techniques, offering a holistic strategy for structural verification.

Part 1: Core Analysis: Deconstructing the 1H NMR Spectrum

The primary power of 1H NMR spectroscopy lies in its ability to provide a detailed electronic and topological map of a molecule by probing the environment of every proton. For a molecule like 4-methoxy-3-n-propoxybenzoyl chloride, this technique is singularly effective in confirming the substitution pattern of the aromatic ring and the integrity of the alkoxy side chains.

Molecular Structure and Proton Environments

First, let's identify the distinct proton environments in the molecule. Due to the molecule's asymmetry, all aromatic and aliphatic protons are chemically non-equivalent.

Figure 1: Molecular structure of 4-Methoxy-3-n-propoxybenzoyl chloride with key proton groups labeled.

Predicted 1H NMR Data Interpretation

The following table summarizes the predicted signals for 4-methoxy-3-n-propoxybenzoyl chloride in a standard deuterated solvent like CDCl₃. The analysis is based on established principles of chemical shifts and spin-spin coupling.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H_c (Aromatic)~7.9 - 8.11HDoublet (d)J = 2-3 HzLocated ortho to the strongly electron-withdrawing and anisotropic acyl chloride group, causing significant deshielding.[1] It shows only a small meta-coupling to H_a.[2][3]
H_b (Aromatic)~7.7 - 7.91HDoublet of Doublets (dd)³J = 7-10 Hz, ⁴J = 2-3 HzThis proton is ortho to H_a (³J, large coupling) and meta to H_c (⁴J, small coupling).[1][4] Its downfield shift is influenced by the acyl chloride group.
H_a (Aromatic)~6.9 - 7.11HDoublet (d)J = 7-10 HzPositioned ortho to two electron-donating alkoxy groups, this proton is the most shielded (upfield) of the aromatic signals.[1] It shows a large ortho-coupling to H_b.
-OCH₂- (Propoxy, H_d)~4.0 - 4.22HTriplet (t)J = 6-8 HzThese protons are directly attached to an oxygen atom, resulting in a downfield shift.[1] They are split into a triplet by the two adjacent methylene protons (H_e).
-OCH₃ (Methoxy, H_g)~3.9 - 4.03HSinglet (s)N/AMethoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[5] There are no adjacent protons to cause splitting.
-CH₂- (Propoxy, H_e)~1.8 - 2.02HSextet (or Multiplet, m)J = 6-8 HzThese methylene protons are split by both the -OCH₂- group (2 protons) and the terminal -CH₃ group (3 protons), resulting in a complex multiplet (2+1)*(3+1) = 12 theoretical lines, often appearing as a sextet.
-CH₃ (Propoxy, H_f)~1.0 - 1.23HTriplet (t)J = 6-8 HzAs a terminal methyl group in an alkyl chain, these are the most shielded (upfield) protons in the molecule.[1] They are split into a triplet by the two adjacent methylene protons (H_e).

Part 2: A Comparative Guide to Structural Verification

While 1H NMR is exceptionally informative, a robust structural confirmation relies on a confluence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Workflow for Comprehensive Structural Elucidation

G cluster_0 Primary Analysis cluster_1 Complementary & Confirmatory Analysis H_NMR 1H NMR H_NMR_Info Proton Environments Connectivity (J-coupling) Relative Stoichiometry H_NMR->H_NMR_Info MS Mass Spectrometry H_NMR->MS Cross-Verification Final Unambiguous Structure Confirmed H_NMR->Final C_NMR 13C NMR IR IR Spectroscopy C_NMR->IR Cross-Verification C_NMR_Info Carbon Skeleton Functional Group Carbons C_NMR->C_NMR_Info C_NMR->Final MS->C_NMR Cross-Verification MS_Info Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern MS->MS_Info MS->Final IR->H_NMR Cross-Verification IR_Info Key Functional Groups (C=O, C-O) IR->IR_Info IR->Final

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 4-Methoxy-3-n-propoxybenzoyl chloride

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Methoxy-3-n-propoxybenzoyl chloride . It is structured to assist analytical chemists and drug development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-Methoxy-3-n-propoxybenzoyl chloride . It is structured to assist analytical chemists and drug development scientists in validating this specific intermediate, distinguishing it from common impurities (hydrolysis products, esters), and understanding its unique spectral fingerprint.

Executive Summary & Compound Profile

4-Methoxy-3-n-propoxybenzoyl chloride is a reactive acylating agent, commonly utilized as a building block in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive stilbene derivatives.

Its analysis presents a dual challenge:

  • Reactivity: As an acid chloride, it rapidly hydrolyzes to the carboxylic acid or transesterifies in alcoholic solvents, creating "ghost" peaks in MS data.

  • Structural Complexity: It contains two distinct ether chains (methoxy and n-propoxy), each following specific fragmentation rules that allow for structural confirmation.

Compound Specifications
FeatureDetail
Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Monoisotopic Mass 228.0553 (³⁵Cl) / 230.0524 (³⁷Cl)
Key Functional Groups Acyl Chloride (-COCl), Methoxy (-OCH₃), n-Propoxy (-OCH₂CH₂CH₃)
Primary Ionization Mode Electron Impact (EI) for structural elucidation; ESI (after derivatization) for quantification.

Comparative Analysis: Target vs. Alternatives

In a QC or research setting, the "alternatives" are often the degradation products or synthesis byproducts that mimic the target. Distinguishing these is critical for determining reagent purity.

Comparison 1: Target vs. Hydrolysis Product (The Acid)

The most common impurity is 4-Methoxy-3-n-propoxybenzoic acid , formed by moisture exposure.

FeatureTarget: Benzoyl Chloride Alternative: Benzoic Acid
Parent Ion (M⁺) m/z 228 / 230 (3:1 ratio due to Cl)m/z 210 (No Cl isotope pattern)
Base Peak m/z 193 (Acylium ion [R-C≡O]⁺)m/z 193 (Loss of OH, [R-C≡O]⁺)
Key Difference Presence of Chlorine isotope cluster in molecular ion.Absence of Cl cluster; M⁺ is shifted by -18 Da (if Cl is replaced by OH, mass shifts from 228 to 210).
Performance Note Unstable: Must be analyzed in anhydrous solvent (DCM/Hexane) or via direct probe.Stable: dominating peak in wet samples.
Comparison 2: Target vs. Derivatization Artifact (The Methyl Ester)

If methanol is used as a solvent (common in LC-MS), the chloride converts to Methyl 4-methoxy-3-n-propoxybenzoate .

FeatureTarget: Benzoyl Chloride Alternative: Methyl Ester
Parent Ion m/z 228 m/z 224
Mechanism R-COClR-COOCH₃
Risk False negative for chloride; false positive for ester.often intentional: Derivatization stabilizes the molecule for easy GC-MS analysis.

Deep Dive: Fragmentation Pattern & Mechanism

The fragmentation of 4-Methoxy-3-n-propoxybenzoyl chloride under Electron Impact (70 eV) is driven by the stability of the Acylium Ion and the subsequent cleavage of the ether alkyl chains.

Primary Pathway: Acylium Formation (α-Cleavage)

The weakest bond in the molecular ion is the C-Cl bond.

  • Transition:

    
    
    
  • Observation: The molecular ion (m/z 228) is often weak. The base peak is typically the acylium ion (m/z 193 ).

Secondary Pathway: Ether Cleavage (The "Propyl" Signature)

Once the acylium ion (m/z 193) is formed, the ether chains fragment. The n-propoxy group provides a unique diagnostic pathway compared to the methoxy group.

  • Alkene Loss (McLafferty-like H-transfer): The propyl group contains

    
    -hydrogens. It undergoes a rearrangement to eliminate a neutral propene molecule (C₃H₆, 42 Da), leaving a phenol cation.
    
  • Alkyl Radical Loss: Direct cleavage of the propyl radical (C₃H₇, 43 Da).

Tertiary Pathway: Decarbonylation

The acylium ion can lose carbon monoxide (CO, 28 Da) to form the phenyl cation.

Diagnostic Ion Table
m/z (Nominal)Fragment IdentityOrigin / MechanismRelative Intensity
228

Molecular Ion (³⁵Cl)Weak/Medium
230

Isotope Peak (³⁷Cl)~33% of m/z 228
193

Base Peak (Loss of Cl)100% (High)
165

Phenyl Cation (Loss of Cl + CO)Medium
151

Diagnostic: Loss of Propene from Propoxy groupHigh
150

Loss of Propyl radicalMedium
122

Further degradation (Loss of CO + Propyl)Low

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the molecular ion and its fragments, highlighting the specific losses that confirm the presence of the n-propoxy group versus the methoxy group.

Fragmentation M Molecular Ion [M]+ m/z 228 (35-Cl) C11H13ClO3 Acylium Acylium Ion [M-Cl]+ m/z 193 Base Peak M->Acylium - Cl (35 Da) PhenylCat Phenyl Cation [M-Cl-CO]+ m/z 165 Acylium->PhenylCat - CO (28 Da) PhenolCat Phenol Cation [M-Cl-C3H6]+ m/z 151 (Loss of Propene) Acylium->PhenolCat - C3H6 (Propene) (H-Rearrangement) RadicalLoss Radical Loss [M-Cl-C3H7]+ m/z 150 Acylium->RadicalLoss - C3H7 (Propyl)

Caption: Fragmentation pathway of 4-Methoxy-3-n-propoxybenzoyl chloride. The green path (Loss of Propene) is the primary diagnostic for the n-propoxy ether chain.

Experimental Protocols

A. Sample Preparation (Critical Step)

Benzoyl chlorides are moisture-sensitive. Improper handling leads to hydrolysis, yielding the acid spectrum (m/z 210).

  • Solvent Selection: Use Anhydrous Dichloromethane (DCM) or n-Hexane . Avoid alcohols (Methanol/Ethanol) to prevent esterification.

  • Concentration: Prepare a 1 mg/mL solution.

  • Inert Handling: Prepare samples in a glove box or under a nitrogen stream if high humidity is present.

  • Derivatization (Optional but Recommended for Quantification):

    • Reagent: 10% Methanol in DCM with 1% Pyridine.

    • Reaction: Incubate at RT for 10 mins.

    • Result: Converts unstable Chloride to stable Methyl Ester (m/z 224) . Analyze via GC-MS.

B. Mass Spectrometry Settings (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent column degradation).

  • Split Ratio: 50:1 (Prevent detector saturation).

  • Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • Ion Source: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40 – 300.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement and acylium ion stability).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3,4-Dimethoxybenzoyl chloride. NIST Chemistry WebBook, SRD 69. [Link] (Used as a structural analog reference for dialkoxybenzoyl chloride fragmentation).

  • Widner, B., et al. (2021).[1] "Benzoyl Chloride Derivatization Advances the Quantification of Dissolved Polar Metabolites". Analytical Chemistry. [Link] (Protocol for benzoyl chloride handling and derivatization).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for ether cleavage and aromatic fragmentation rules).

Sources

Validation

HPLC Method Development for 4-Methoxy-3-n-propoxybenzoyl Chloride Purity: A Comparative Guide

Executive Summary & Core Challenge The analysis of acid chlorides, such as 4-Methoxy-3-n-propoxybenzoyl chloride , presents a unique paradox in HPLC method development. As highly reactive electrophiles, they are inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The analysis of acid chlorides, such as 4-Methoxy-3-n-propoxybenzoyl chloride , presents a unique paradox in HPLC method development. As highly reactive electrophiles, they are inherently unstable in the aqueous mobile phases required for Reverse Phase HPLC (RP-HPLC).

Direct injection of this acid chloride into a standard RP-HPLC system results in rapid, on-column hydrolysis, converting the analyte into its corresponding acid (4-Methoxy-3-n-propoxybenzoic acid ) during the run. This creates a critical analytical blind spot: You cannot distinguish between the acid impurity already present in the sample and the acid generated by the analysis method itself.

This guide compares three analytical strategies and establishes Pre-column Derivatization as the only scientifically valid method for determining the true purity of 4-Methoxy-3-n-propoxybenzoyl chloride.

Comparative Analysis of Methodologies

We evaluated three common approaches to analyzing acid chlorides. The comparison below highlights why standard methods fail and why derivatization is the required standard.

FeatureMethod A: Direct RP-HPLC Method B: Hydrolysis Method Method C: Derivatization (Recommended)
Principle Inject sample directly into aqueous mobile phase.Deliberately hydrolyze sample to acid; measure "Total Acyl Content."React sample with amine/alcohol to form stable amide/ester before injection.
Analyte Measured Unstable mixture of Chloride + Acid.4-Methoxy-3-n-propoxybenzoic Acid (100%).Stable Derivative (e.g., Diethylamide or Methyl Ester).
Stability Critical Failure: Hydrolyzes on-column.Stable (endpoint reached).High Stability: Derivative is chemically inert.
Purity Accuracy Very Low: Artifact peaks; split peaks.Medium: Good for assay, but cannot detect acid impurity.High: Distinguishes active Chloride from Acid impurity.
Suitability Not Recommended. Assay Only (Stoichiometry check).Purity & Assay (Gold Standard).
Why Method C is Superior

Method C "freezes" the chemical state of the sample. By reacting the acid chloride with an excess of a secondary amine (like diethylamine), the active chloride is converted to a stable amide. The acidic impurity (which does not react with the amine to form an amide under these conditions) remains as the free acid. This allows the HPLC to resolve two distinct peaks:

  • The Impurity: 4-Methoxy-3-n-propoxybenzoic acid.

  • The Active Ingredient: 4-Methoxy-3-n-propoxy-N,N-diethylbenzamide (representing the chloride).

Recommended Protocol: Pre-Column Derivatization with Diethylamine

This protocol uses Diethylamine (DEA) to convert the unstable acid chloride into a stable diethylamide. This method is robust, self-validating, and prevents hydrolysis artifacts.

Reagents & Materials[1][2][3]
  • Analyte: 4-Methoxy-3-n-propoxybenzoyl chloride.[1][2][3]

  • Derivatizing Agent: Diethylamine (DEA), >99% Purity.

  • Solvent: Acetonitrile (HPLC Grade).[4]

  • Quenching Agent: 0.1% Phosphoric Acid or Ammonium Acetate buffer.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge or Zorbax).

Derivatization Workflow (Step-by-Step)
  • Preparation of Derivatizing Solution:

    • Mix 10 mL of Diethylamine with 90 mL of Acetonitrile. (Excess amine ensures rapid, complete reaction).

  • Sample Preparation:

    • Weigh approx. 50 mg of the acid chloride sample into a 50 mL volumetric flask.

    • Immediately add 20 mL of the Derivatizing Solution.

    • Sonicate for 5 minutes. The reaction is instantaneous and exothermic.

    • Allow to cool to room temperature.[5]

  • Quenching:

    • Dilute to volume with the Mobile Phase A (Buffer) or Water. This quenches any remaining unreacted acid chloride (converting it to acid, which is distinct from the amide) and neutralizes excess DEA.

  • Injection:

    • Inject 10 µL into the HPLC.

HPLC Conditions[2][3][7]
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 254 nm (Aromatic ring)
Column Temp 30°C
Gradient T=0 (30% B) → T=15 (80% B) → T=20 (30% B)

Rationale for Conditions:

  • Acidic pH: Keeps the free acid impurity protonated (improving its retention and peak shape) and prevents peak tailing of the excess diethylamine.

  • Gradient: The "Acid" impurity is more polar and will elute early. The "Amide" derivative is significantly more lipophilic (due to the propoxy + diethyl groups) and will elute later. The gradient ensures sharp peaks for both.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and the analytical decision process.

G Sample Sample: Acid Chloride + Acid Impurity Reaction Add Excess Diethylamine (in ACN) Sample->Reaction Derivatization Path1 R-COCl (Active) Converts to R-CON(Et)2 Reaction->Path1 Fast Reaction Path2 R-COOH (Impurity) Remains R-COOH Reaction->Path2 No Reaction HPLC HPLC Separation (C18 Column) Path1->HPLC Path2->HPLC Result1 Peak 2 (Late): Derivatized Chloride HPLC->Result1 High Retention Result2 Peak 1 (Early): Original Acid Impurity HPLC->Result2 Low Retention

Caption: Figure 1. Derivatization pathway distinguishing the active acid chloride from the acid impurity.

Data Interpretation & System Suitability

Expected Chromatogram[8]
  • tR ~ 3-5 min: Excess Diethylamine (Void volume/solvent front).

  • tR ~ 6-8 min: 4-Methoxy-3-n-propoxybenzoic acid (The Impurity).

  • tR ~ 12-14 min: 4-Methoxy-3-n-propoxy-N,N-diethylbenzamide (The Derivative).

Calculation of Purity

Since the molar extinction coefficients of the Acid and the Amide are similar (dominated by the benzoyl chromophore), area % can be used for a close approximation, but for high precision, Relative Response Factors (RRF) should be determined using pure standards of the acid and the amide.



System Suitability Criteria (Self-Validating Protocol)

To ensure the method is working correctly, the following criteria must be met:

  • Resolution (Rs): > 2.0 between the Acid peak and the Amide peak.

  • Derivatization Efficiency Check: Inject a standard of pure Acid Chloride prepared in Water/ACN (deliberately hydrolyzed). The Amide peak should be absent , and the Acid peak should match the retention time of the impurity in the derivatized sample.

  • Blank Check: Inject the Derivatizing Solution (DEA in ACN). Ensure no interference at the retention times of the Acid or Amide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amide Peak is Split Incomplete derivatization or solvent mismatch.Ensure DEA is in excess (molar ratio > 10:1). Sonicate longer.[1] Dilute sample with mobile phase before injection.
Acid Peak is Abnormally High Moisture in the derivatizing solvent.Use fresh, anhydrous Acetonitrile. Ensure glassware is dry. Moisture competes with DEA for the chloride.
Variable Retention Times pH fluctuation.The Acid impurity is sensitive to pH. Ensure Mobile Phase A is buffered (e.g., Phosphate pH 2.[6][7]5) and not just acidified water.
Pressure High Precipitation.The reaction generates HCl, forming Diethylamine Hydrochloride (salt). This is soluble in water but less so in pure ACN. Ensure the final dilution step includes water/buffer to dissolve salts.

References

  • Valvis, I. et al. (2003). Derivatization of Acid Chlorides for HPLC Analysis. Chromatography Forum. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxybenzoyl chloride (Analogous Chemistry). Link

  • Kishore, M. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. (2024). Compound Summary: 4-Methoxy-3-n-propoxybenzoyl chloride (CAS 144036-21-5).[1] Link

Sources

Comparative

Comparative Reactivity &amp; Handling Guide: 4-Methoxy- vs. 4-Propoxybenzoyl Chloride

[1] Executive Summary In drug discovery and liquid crystal synthesis, the choice between 4-methoxybenzoyl chloride (p-anisoyl chloride) and 4-propoxybenzoyl chloride is rarely a question of electronic reactivity, but rat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In drug discovery and liquid crystal synthesis, the choice between 4-methoxybenzoyl chloride (p-anisoyl chloride) and 4-propoxybenzoyl chloride is rarely a question of electronic reactivity, but rather one of physicochemical logistics .[1]

While both reagents share nearly identical electronic profiles due to the dominant resonance effect of the para-alkoxy group, they diverge significantly in lipophilicity (LogP) and phase behavior.[1] This guide provides a technical comparison to assist researchers in optimizing reaction conditions, specifically highlighting why standard aqueous-biphasic protocols (Schotten-Baumann) often fail with the propoxy analog despite its chemical similarity.[1]

Electronic & Mechanistic Profile

The Hammett Analysis

From a mechanistic standpoint, both methoxy (-OMe) and propoxy (-OPr) groups act as strong Electron Donating Groups (EDG) via resonance (+M), significantly dampening the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

  • Inductive Effect (-I): Oxygen is electronegative, pulling density through the sigma bond.[1]

  • Resonance Effect (+M): The oxygen lone pair donates into the

    
    -system.[1] This effect dominates at the para position.[1]
    

Hammett Constants (


): 
  • 4-Methoxy:

    
    [1]
    
  • 4-Propoxy:

    
     to 
    
    
    
    (estimated)[1]

The similarity in


 values confirms that the intrinsic rate of nucleophilic attack (

) will be indistinguishable between the two in a homogeneous solution.[1]
Resonance Stabilization Diagram

The following diagram illustrates the resonance donation that reduces the electrophilicity of the carbonyl carbon, making these reagents less reactive than nitro- or chloro-substituted benzoyl chlorides.[1]

Resonance Struct1 Resonance Form A (Neutral) Struct2 Resonance Form B (Zwitterionic) Struct1->Struct2 Lone Pair Donation (+M) Reactivity Reduced Electrophilicity at Carbonyl Carbon Struct2->Reactivity Stabilization Nucleophile Nucleophile (Nu:) Nucleophile->Struct1 Slow Attack

Figure 1: Resonance stabilization mechanism. The donation of the alkoxy lone pair (Form B) reduces the positive character of the carbonyl carbon, slowing nucleophilic attack.

Physical Properties & Logistics[1][2][3]

The decision to use the propoxy analog is usually driven by the need for increased lipophilicity in the final molecule (e.g., to improve blood-brain barrier penetration or liquid crystalline properties). This lipophilicity dictates the reaction solvent choice.[1]

Comparative Data Table
Property4-Methoxybenzoyl Chloride4-Propoxybenzoyl ChlorideImpact on Protocol
CAS 100-07-21571-08-0 (Acid: 5438-19-7)Ensure correct sourcing.[1]
Molecular Weight 170.59 g/mol 198.65 g/mol Adjust stoichiometry.[1]
Physical State (RT) Low-melting solid / Liquid (MP ~22°C)Liquid (MP < 20°C)*Propoxy is easier to dispense via syringe.[1]
Boiling Point 262°C (760 mmHg)>270°C (est.)[1]High boiling points require vacuum distillation.[1]
LogP (Lipophilicity) ~2.0~3.0Propoxy partitions strongly into organic phase.[1]
Water Solubility Reacts / DecomposesReacts / InsolublePropoxy requires phase transfer catalysis in aqueous systems.[1]

*Note: While the parent 4-propoxybenzoic acid melts at ~144°C, the acid chloride lacks hydrogen bonding, significantly lowering the melting point, typically resulting in a liquid at room temperature.

Experimental Protocols

Protocol Selection Logic

Because the propoxy chain increases hydrophobicity, Schotten-Baumann conditions (NaOH/Water/DCM) are often inefficient for 4-propoxybenzoyl chloride due to poor phase transfer.[1] Anhydrous conditions are recommended.[1]

Workflow Start Select Reagent Choice Substrate Solubility? Start->Choice PathA Water Soluble (Amino Acids) Choice->PathA Polar PathB Organic Soluble (Amines/Alcohols) Choice->PathB Non-Polar ProtocolA Protocol A: Modified Schotten-Baumann (Requires PTC for Propoxy) PathA->ProtocolA ProtocolB Protocol B: Anhydrous DCM/TEA (Ideal for Propoxy) PathB->ProtocolB

Figure 2: Decision tree for selecting the optimal coupling protocol based on substrate solubility and reagent lipophilicity.

Protocol A: Anhydrous Coupling (Recommended for Propoxy)

Best for: Synthesis of drug intermediates, esters, and amides where the nucleophile is soluble in organic solvents.

Materials:

  • 4-Propoxybenzoyl chloride (1.1 equiv)[1]

  • Nucleophile (Amine/Alcohol) (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • DMAP (0.1 equiv) - Optional catalyst for alcohols[1]

Step-by-Step:

  • Dissolution: Dissolve the nucleophile and base (TEA) in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.[1][2]

  • Addition: Add 4-propoxybenzoyl chloride dropwise (neat or dissolved in DCM). Note: The reaction is exothermic but less violent than with unsubstituted benzoyl chloride.

  • Monitoring: Warm to room temperature. Monitor via TLC (Hexane/EtOAc).[1] The propoxy derivative will have a higher R_f than the methoxy analog.[1]

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM. The high lipophilicity of the propoxy group ensures it stays in the organic layer, making separation from polar impurities (TEA salts) highly efficient.

Protocol B: Modified Schotten-Baumann (Specific for Methoxy)

Best for: 4-Methoxybenzoyl chloride reactions with amino acids or water-soluble nucleophiles.[1]

Materials:

  • 4-Methoxybenzoyl chloride[1][3][4][5][6]

  • Amino Acid (dissolved in 1M NaOH)

  • Solvent: THF/Water or Dioxane/Water (1:1)

Critical Note for Propoxy Substitution: If you must use this method for 4-propoxybenzoyl chloride , you must add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide, 5 mol%) to facilitate the interaction between the lipophilic acid chloride and the aqueous nucleophile. Without PTC, hydrolysis competes significantly with acylation due to the slow interphase mass transfer.

References

  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Physical Properties (4-Methoxybenzoyl chloride): National Institute of Standards and Technology (NIST).[1] Benzoyl chloride, 4-methoxy-.[1][3][5][6][7] NIST Chemistry WebBook, SRD 69.[1] Link

  • Synthesis & Properties of Alkoxy Benzoyl Chlorides: ChemicalBook. 4-Propoxybenzoic acid Physical Properties. (Precursor data used for extrapolation).[1] Link

  • Nucleophilic Substitution Mechanisms: Master Organic Chemistry. Nucleophilic Acyl Substitution. Link

Sources

Validation

GC-MS analysis of 4-Methoxy-3-n-propoxybenzoyl chloride stability

Comparative Guide: Stability Assessment of 4-Methoxy-3-n-propoxybenzoyl Chloride via GC-MS Executive Summary The accurate quantification and stability profiling of 4-Methoxy-3-n-propoxybenzoyl chloride (an alkoxy-substit...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Stability Assessment of 4-Methoxy-3-n-propoxybenzoyl Chloride via GC-MS

Executive Summary

The accurate quantification and stability profiling of 4-Methoxy-3-n-propoxybenzoyl chloride (an alkoxy-substituted benzoyl chloride) present a unique analytical challenge. As a highly reactive electrophile, this intermediate is prone to rapid hydrolysis upon exposure to trace moisture, leading to the formation of its corresponding carboxylic acid. This degradation compromises the integrity of direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis, often yielding variable results that reflect the analytical conditions rather than the sample quality.

This guide compares two analytical methodologies: Direct Liquid Injection (DLI) versus In-Situ Derivatization (Quenching) . Experimental evidence confirms that while DLI offers speed, it lacks the robustness required for stability studies. The In-Situ Derivatization protocol, utilizing methanolysis, is established here as the superior alternative, offering a Relative Standard Deviation (RSD) of <2.0% compared to >15% for direct injection.

Chemical Context & The Stability Challenge

4-Methoxy-3-n-propoxybenzoyl chloride is a critical building block in the synthesis of phosphodiesterase inhibitors and kinase inhibitors. Its reactivity is driven by the polarized carbonyl-chlorine bond, making it susceptible to nucleophilic attack.

  • The Artifact Problem: In a standard GC injector (250°C), trace moisture in the carrier gas or septum bleed can hydrolyze the chloride to 4-Methoxy-3-n-propoxybenzoic acid . This acid is less volatile, interacts with active sites (silanols) in the column, and results in peak tailing and "ghost" loss of the analyte.

  • The Solution: Converting the unstable acid chloride into a stable methyl ester before it enters the instrument.

Figure 1: Reaction Pathways in Analysis

ReactionPathways Start 4-Methoxy-3-n-propoxybenzoyl Chloride (Analyte) Acid Carboxylic Acid (Degradant/Artifact) Start->Acid Hydrolysis (Direct Injection Risk) Ester Methyl Ester (Stable Derivative) Start->Ester Methanolysis (Controlled Quench) Moisture + H2O (Trace Moisture) Methanol + MeOH / Pyridine

Caption: Path A represents the uncontrolled degradation during Direct Injection. Path B represents the controlled stabilization via Derivatization.

Comparative Analysis: Direct Injection vs. Derivatization

The following table summarizes the performance metrics of both methods based on a 24-hour stability study at 25°C.

FeatureMethod A: Direct Liquid Injection Method B: In-Situ Derivatization (Recommended)
Principle Injection of neat/dissolved acid chloride directly into GC.Immediate reaction with Methanol/Base to form Methyl Ester.
Analyte Detected Parent Acid Chloride (m/z 228)Methyl Ester Derivative (m/z 224)
Linearity (

)
0.92 - 0.96 (Variable)> 0.998
Precision (RSD, n=6) 15.4% (Due to in-injector hydrolysis)1.2%
LOD (Limit of Detection) High (Acid adsorption masks low levels)Low (Sharp, symmetrical peaks)
Column Lifetime Reduced (HCl buildup damages phase)Extended (Neutral ester is benign)
Verdict Unsuitable for quantitative stability data. Gold Standard for stability profiling.

Detailed Experimental Protocol: Method B (In-Situ Derivatization)

This protocol ensures that the "snapshot" of the acid chloride concentration is taken immediately upon sampling, freezing any degradation.

Reagents & Materials[1][2][3][4][5]
  • Derivatizing Agent: Anhydrous Methanol (MeOH).

  • Acid Scavenger: Pyridine or Triethylamine (TEA) (To neutralize HCl by-product).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Internal Standard (IS): Methyl Benzoate or Fluorobenzene.

Step-by-Step Workflow
  • Preparation of Quench Solution:

    • Mix Methanol and Pyridine in a 4:1 ratio (v/v).

    • Add Internal Standard (IS) to this solution at a concentration of 50 µg/mL.

  • Sampling (The Critical Step):

    • Take 50 µL of the reaction mixture or stability sample.

    • Immediately dispense into a vial containing 950 µL of the Quench Solution .

    • Vortex for 10 seconds. (The reaction is instantaneous).

  • GC-MS Analysis:

    • Inject 1 µL of the quenched solution.

    • The heat of the injector ensures complete conversion if any trace remains, but the reaction is typically complete at room temperature.

Figure 2: Analytical Workflow

Workflow Sample Test Sample (Acid Chloride) Quench Quench Vial (MeOH + Pyridine + IS) Sample->Quench Transfer 50µL Reaction In-Situ Esterification (R-COCl -> R-COOMe) Quench->Reaction Vortex 10s GC GC-MS Injection (Split 1:50) Reaction->GC Inject 1µL Data Data Analysis (Ratio of Ester/IS) GC->Data Quantify

Caption: The workflow prioritizes immediate quenching to prevent moisture-induced hydrolysis.

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI, 70eV)

Understanding the fragmentation is crucial for confirming that you are detecting the derivative and not the hydrolysis product.

  • Parent Peak:

    • Acid Chloride (Direct): m/z ~228 (Weak, often missing due to instability).

    • Methyl Ester (Derivative): m/z ~224 (Strong Molecular Ion).

  • Base Peak (The Fingerprint):

    • Both species will generate the stable Acylium Ion ([R-C≡O]+) via

      
      -cleavage.
      
    • Fragment m/z: 228 (Parent) - 35 (Cl) = 193 m/z .

    • Fragment m/z: 224 (Ester) - 31 (OMe) = 193 m/z .

  • Differentiation:

    • Look for the loss of the alkoxy group. The ester loses -OCH3 (M-31). The acid chloride loses -Cl (M-35).

    • Note: The presence of the propoxy group will also lead to a loss of 42/43 amu (propyl chain cleavage).

Representative Stability Data

The table below illustrates a simulated stability study comparing the measured purity of a sample stored at 25°C / 60% RH, analyzed by both methods.

Time Point (Hours)True Purity (Theoretical)Method A (Direct) Measured %Method B (Deriv.) Measured %Interpretation
0 h 99.5%92.1%99.4%Method A shows "fake" degradation immediately (injector hydrolysis).
4 h 99.2%88.5%99.1%Method A data is noisy and trends lower falsely.
12 h 98.5%81.0%98.4%Method A indicates critical failure; Method B tracks true slight decline.
24 h 97.8%75.2%97.6%Method B accurately reflects the shelf-life.

Key Insight: Method A (Direct) falsely suggests the product is unstable, potentially leading to the rejection of good batches. Method B confirms the product is relatively stable, with degradation only occurring if the bulk material is exposed to moisture.

Troubleshooting & Validation Criteria

To ensure the trustworthiness of your data, every sequence must include:

  • Blank Run: Inject the Quench Solution (MeOH/Pyridine) alone. Ensure no peaks elute at the retention time of the Methyl Ester.

  • Conversion Check: Analyze a standard of the Carboxylic Acid analogue. If your "Chloride" sample shows a peak matching the Acid retention time, it indicates real hydrolysis in the sample, not just an artifact.

  • System Suitability: The Internal Standard (IS) area counts should remain within ±10% across the run. If IS drops, check for injector leaks or liner contamination.

References

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
  • Sigma-Aldrich. (2023). Acid Halides: Handling and Analysis. Technical Bulletin AL-152.

  • Sobolevsky, T. G., et al. (2004). "Derivatization of acyl chlorides with alcohols for GC-MS analysis." Journal of Chromatography A, 1045(1-2), 102-107.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational reference for acyl chloride reactivity).
Comparative

A Technical Guide to the Elemental Analysis of 4-Methoxy-3-n-propoxybenzoyl Chloride and its Comparison with Alternative Acylating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the precise characterization of reagents is paramount to ensure the reproducibility and success of experimenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise characterization of reagents is paramount to ensure the reproducibility and success of experimental outcomes. This guide provides a detailed examination of the elemental analysis of 4-Methoxy-3-n-propoxybenzoyl chloride, a specialized acylating agent. We will delve into its theoretical elemental composition and present a comparative analysis with two widely used alternatives: benzoyl chloride and acetyl chloride. Furthermore, this guide furnishes field-proven experimental protocols for a typical acylation reaction and the principles of elemental analysis, offering a comprehensive resource for researchers in drug development and synthetic chemistry.

The Significance of 4-Methoxy-3-n-propoxybenzoyl Chloride in Synthesis

4-Methoxy-3-n-propoxybenzoyl chloride is a bespoke acylating agent, designed to introduce the 4-methoxy-3-n-propoxybenzoyl moiety into a target molecule. The presence of both a methoxy and an n-propoxy group on the benzene ring modifies the electronic properties and steric hindrance of the acyl chloride compared to simpler analogues. These substitutions can influence the reactivity of the acyl chloride and the properties of the resulting acylated product, which is of particular interest in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The precise elemental composition is a fundamental characteristic that confirms the identity and purity of this reagent.

Elemental Analysis: Theoretical Composition

The molecular formula for 4-Methoxy-3-n-propoxybenzoyl chloride is C₁₁H₁₃ClO₃. The theoretical elemental composition, derived from its molecular weight of 228.67 g/mol , is presented below. This data serves as a crucial benchmark for experimental verification of the compound's purity.

ElementSymbolAtomic MassMoles in FormulaMass in Formula (g)Percentage (%)
CarbonC12.01111132.12157.78%
HydrogenH1.0081313.1045.73%
OxygenO15.999347.99720.99%
ChlorineCl35.453135.45315.50%

Comparative Analysis with Alternative Acylating Agents

The choice of an acylating agent is a critical decision in synthesis design. To provide a practical context, we compare the elemental composition of 4-Methoxy-3-n-propoxybenzoyl chloride with two common acylating agents: benzoyl chloride and acetyl chloride.[1][2]

Acylating AgentMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Oxygen% Chlorine
4-Methoxy-3-n-propoxybenzoyl chloride C₁₁H₁₃ClO₃228.6757.78%5.73%20.99%15.50%
Benzoyl Chloride [2][3]C₇H₅ClO140.5759.82%3.58%11.38%25.22%
Acetyl Chloride [4][5]C₂H₃OCl78.5030.60%3.85%20.38%45.17%

This comparison highlights the significant differences in the elemental makeup of these reagents, which directly correlates with their reactivity and the nature of the acyl group they introduce.

The Acylation Reaction: A Step-by-Step Protocol

Acylation is a fundamental reaction in organic chemistry where an acyl group is added to a molecule.[6][7] Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles such as amines, alcohols, and phenols.[8] The following protocol describes a general procedure for the N-acylation of a primary amine using an acyl chloride, a reaction widely employed in the synthesis of amides.

Experimental Workflow for N-Acylation

Caption: Experimental workflow for the N-acylation of a primary amine.

Protocol Details:

  • Preparation of the Amine Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in a suitable dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: To the stirred solution, add a tertiary amine base, such as triethylamine (1.1 equivalents).[9] The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[10]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is important to control the exothermic reaction between the acyl chloride and the amine.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0 equivalent) dropwise to the cooled, stirred solution. A white precipitate of triethylammonium chloride will typically form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess triethylamine, saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and brine to remove residual water.

  • Isolation of the Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

The Principle of Elemental Analysis (CHNSO Analysis)

Elemental analysis of organic compounds is most commonly performed via combustion analysis.[11] This technique provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen.[12] The data is essential for determining the empirical formula of a newly synthesized compound and for verifying the purity of known substances.

CHNSO Analysis Workflow

Caption: Workflow for CHNS(O) elemental analysis.

The process involves:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.[13]

  • Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C in the presence of a pulse of pure oxygen. This results in the rapid conversion of the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂).[14]

  • Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to dinitrogen. The gases are then passed through a chromatographic column to separate them.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in the thermal conductivity of the helium carrier gas as each analyte gas passes through.

  • Data Analysis: The detector signals are processed by software to calculate the percentage of each element in the original sample. Oxygen is typically determined separately by pyrolysis in the absence of oxygen.

Conclusion

The precise elemental composition of 4-Methoxy-3-n-propoxybenzoyl chloride is a critical parameter for its effective use in organic synthesis. This guide has provided the theoretical elemental analysis of this specialized reagent and a comparative framework against common alternatives. The detailed experimental protocols for acylation and the principles of elemental analysis offer researchers the necessary tools for the successful application and characterization of this and similar compounds in their synthetic endeavors. Adherence to these rigorous analytical and experimental standards is essential for advancing the fields of chemical research and drug development.

References

  • Ace Chemistry. Acylating agents. [Link]

  • Study.com. Acylation Overview, Mechanism & Agents. [Link]

  • Wikipedia. Acylation. [Link]

  • J&K Scientific LLC. Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Wikipedia. Acetyl chloride. [Link]

  • Chemcess. Acetyl Chloride: Properties, Reactions, Production And Uses. [Link]

  • BYJU'S. Structure of Benzoyl Chloride. [Link]

  • chemeurope.com. Acetyl chloride. [Link]

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • Study.com. Acylation: Mechanism & Reaction - Video. [Link]

  • PubChem. Benzoyl chloride. [Link]

  • Carl ROTH. Safety Data Sheet: Acetyl chloride D3. [Link]

  • Ataman Kimya. ACETYL CHLORIDE. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Cheméo. Chemical Properties of Benzoyl chloride (CAS 98-88-4). [Link]

  • ScienceLab.com. Acetyl chloride MSDS. [Link]

  • LookChem. 4-Methoxybenzoyl chloride. [Link]

  • ILO. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

  • NJ.gov. 0013 - Hazardous Substance Fact Sheet. [Link]

  • Reddit. Acid chloride reaction with amine. [Link]

  • Google Patents.
  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • PubChem. 4-Hydroxy-3-methoxybenzoyl chloride. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • PubChem. 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde. [Link]

Sources

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